2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide
Description
Properties
IUPAC Name |
2-chloro-N-(1-pyrazin-2-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c1-6(12-8(13)4-9)7-5-10-2-3-11-7/h2-3,5-6H,4H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAURLECWFSDOFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Potential Utility of 2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide as a Versatile Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides a detailed technical overview of the chemical structure, a proposed synthetic pathway, and the potential applications of 2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide. While this specific molecule is not extensively documented in scientific literature, its constituent functional groups—a pyrazine ring and a reactive chloroacetamide moiety—make it a compound of significant interest as a versatile building block for the synthesis of novel molecules with potential biological activity. This document offers a scientifically grounded framework for its synthesis, characterization, and prospective use in drug discovery and development, based on established chemical principles and analogous compounds.
Introduction and Chemical Overview
The pyrazine ring is a privileged heterocyclic motif in drug discovery, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. Its presence in marketed drugs underscores its importance. The N-substituted acetamide linkage is also a common feature in pharmacologically active molecules, contributing to their metabolic stability and binding affinity.[1]
2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide combines these two key features. The chloroacetyl group is a versatile electrophilic handle, readily undergoing nucleophilic substitution, making this compound a valuable intermediate for chemical library synthesis.[2] This guide will detail the logical synthesis and potential derivatization of this molecule, providing a roadmap for its use in research and development.
Chemical Structure and Physicochemical Properties
The core structure of 2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide consists of a pyrazine ring linked via an ethylamine bridge to a 2-chloroacetamide group.
Molecular Structure:
-
IUPAC Name: 2-chloro-N-(1-(pyrazin-2-yl)ethyl)acetamide
-
Molecular Formula: C₈H₁₀ClN₃O
-
Molecular Weight: 200.64 g/mol
While experimental data for this specific compound is scarce, its physicochemical properties can be predicted based on structurally similar molecules.[3][4][5]
| Property | Predicted Value |
| LogP | 0.8 - 1.5 |
| Topological Polar Surface Area (TPSA) | 58.9 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 3 |
Synthesis and Mechanistic Insights
The synthesis of 2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide can be reliably achieved through the nucleophilic acyl substitution of 1-(pyrazin-2-yl)ethanamine with chloroacetyl chloride. This is a standard and well-documented method for forming amides.[6][7]
General Synthetic Workflow
The proposed synthesis is a two-step process starting from commercially available pyrazine derivatives.
Caption: Proposed synthetic workflow for 2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide.
Detailed Experimental Protocol
Materials:
-
1-(pyrazin-2-yl)ethanamine
-
Chloroacetyl chloride[8]
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-(pyrazin-2-yl)ethanamine (1.0 eq) and dissolve in anhydrous DCM.
-
Base Addition: Add triethylamine (1.1 - 1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add chloroacetyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution at 0 °C. The formation of a precipitate (triethylammonium chloride) is typically observed.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction by adding water or saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford the pure 2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 1-(pyrazin-2-yl)ethanamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride leaving group. The triethylamine acts as a base to neutralize the hydrochloric acid byproduct.
Structural Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include peaks corresponding to the pyrazine ring protons, the methine (CH) and methyl (CH₃) protons of the ethyl group, and the methylene (CH₂) protons of the chloroacetyl group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): A strong absorption band in the region of 1650-1680 cm⁻¹ would be characteristic of the amide carbonyl (C=O) stretch. An N-H stretch would be observed around 3300 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular peak ([M+H]⁺) corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would also be observable.
Potential Applications in Drug Discovery and Organic Synthesis
While the biological activity of 2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide itself has not been reported, its structure suggests significant potential as a chemical building block.
A Scaffold for Library Synthesis
The chloroacetamide moiety is a key functional group that can be readily modified. The chlorine atom is a good leaving group and can be displaced by a variety of nucleophiles (e.g., amines, thiols, alcohols) to generate a library of diverse compounds.
Caption: Derivatization of the target compound via nucleophilic substitution.
This approach allows for the rapid exploration of the chemical space around the pyrazine core, which is a common strategy in hit-to-lead optimization in drug discovery.
Precursor for Heterocyclic Synthesis
Chloroacetamide derivatives are known precursors for the synthesis of various heterocyclic systems, which are themselves important pharmacophores.[9] For example, they can be used to construct rings like thiazoles or other nitrogen- and sulfur-containing heterocycles.
Conclusion
2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide represents a valuable, yet underexplored, chemical intermediate. This guide provides a robust and scientifically sound protocol for its synthesis and characterization based on well-established chemical principles. Its true potential lies in its utility as a versatile building block for creating diverse libraries of novel pyrazine derivatives for screening in drug discovery programs. The reactive chloroacetyl handle offers a straightforward entry point for chemical modification, enabling the systematic exploration of structure-activity relationships. Further investigation into the derivatization of this compound is warranted to unlock its full potential in medicinal chemistry.
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A Technical Guide to Pyrazine-Based Chloroacetamide Building Blocks in Drug Discovery
Abstract: Pyrazine-based chloroacetamide building blocks represent a confluence of two powerful concepts in modern medicinal chemistry: the privileged pyrazine scaffold and the reactive chloroacetamide covalent warhead. This combination yields molecules capable of forming strong, lasting bonds with their biological targets, a strategy that offers significant advantages in potency, duration of action, and the ability to tackle previously "undruggable" proteins.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, synthetic methodologies, and strategic applications of these vital chemical tools. We will delve into the foundational chemistry, provide detailed experimental protocols, explore mechanistic considerations of covalent inhibition, and survey the application of these building blocks in contemporary drug discovery, grounded in field-proven insights and authoritative references.
Part 1: Foundational Chemistry and Strategic Importance
The Pyrazine Nucleus: A Privileged Scaffold in Medicinal Chemistry
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a cornerstone of medicinal chemistry.[3][4] Its unique electronic properties and structural rigidity make it an exceptional scaffold for molecular design. The nitrogen atoms act as hydrogen bond acceptors and can significantly influence the molecule's solubility and metabolic stability. This versatility has led to the incorporation of the pyrazine nucleus into numerous FDA-approved drugs for a wide array of diseases, including cancer and infectious diseases.[3][5][6] Pyrazine derivatives are noted for a broad spectrum of biological activities, solidifying their status as a "privileged" structure in the development of novel therapeutics.[7][8]
The Chloroacetamide Warhead: A Versatile Tool for Covalent Inhibition
Covalent inhibitors function by forming a stable, covalent bond with their target protein, a mechanism that can lead to profound and sustained therapeutic effects.[1] The chloroacetamide group is a classic, highly effective electrophilic "warhead" used in the design of such inhibitors.[9] It is particularly reactive towards nucleophilic amino acid residues, with a strong preference for the thiol group of cysteine under physiological conditions.[10][11]
The primary advantage of the chloroacetamide warhead lies in its ability to form irreversible covalent bonds, which can lead to:
-
Enhanced Potency: By forming a permanent bond, the inhibitor can achieve complete and sustained target inactivation, often at lower concentrations.[12][13]
-
Prolonged Duration of Action: The therapeutic effect is not dependent on the drug's concentration in plasma, as activity is only restored upon the synthesis of new protein.[12]
-
Targeting Challenging Proteins: Covalent modification can be effective against proteins with shallow binding pockets that are difficult to inhibit with traditional, non-covalent molecules.[2]
While historically there were concerns about the potential for off-target toxicity with reactive molecules, modern drug design employs strategies to tune the reactivity of the warhead and use the "guidance system" of the scaffold to ensure selective binding to the intended target.[1][11]
Synergy and Application: The Rise of Pyrazine-Based Chloroacetamides
The strategic combination of a pyrazine core with a chloroacetamide warhead creates a powerful class of building blocks for targeted covalent inhibitors (TCIs).[12] In this molecular architecture, the pyrazine scaffold acts as the "guidance system," responsible for selectively directing the molecule to the binding site of the target protein through a series of non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions). Once the molecule is properly oriented, the chloroacetamide "warhead" is positioned to react with a nearby nucleophilic residue, forming the covalent bond and locking the inhibitor in place.[1] This two-step mechanism of initial reversible binding followed by irreversible bond formation is the hallmark of rationally designed covalent inhibitors.[14]
Part 2: Synthetic Strategies and Methodologies
General Synthetic Routes to Pyrazine Precursors
The synthesis of the core pyrazine structure is well-established, with the most common method being the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by oxidation.[6] Another prevalent strategy involves the homodimerization of α-amino aldehydes and subsequent air oxidation.[15] These methods provide a flexible entry point to a wide variety of substituted aminopyrazines, which are the key precursors for installing the chloroacetamide moiety.
Installation of the Chloroacetamide Moiety
The most direct method for attaching the chloroacetamide warhead is through the acylation of a primary or secondary amine on the pyrazine scaffold. This is typically achieved by reacting the aminopyrazine precursor with chloroacetyl chloride in the presence of a non-nucleophilic base.
Experimental Protocol: Chloroacetylation of an Aminopyrazine
-
Dissolution: Dissolve the aminopyrazine starting material (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2-1.5 eq), to the solution and stir for 10-15 minutes. The base acts as a scavenger for the HCl generated during the reaction.
-
Acylation: Add chloroacetyl chloride (1.1-1.3 eq) dropwise to the cooled, stirring solution. The slow addition helps to prevent side reactions and control the reaction temperature.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure pyrazine-based chloroacetamide.
Representative Synthesis of a Model Compound: 2-Chloro-N-(pyrazin-2-yl)acetamide
The following workflow illustrates the synthesis of a fundamental pyrazine-based chloroacetamide building block from commercially available 2-aminopyrazine.
Caption: Synthetic workflow for 2-Chloro-N-(pyrazin-2-yl)acetamide.
Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized building blocks. A combination of spectroscopic and chromatographic techniques is employed.[16]
| Technique | Purpose | Expected Observations for 2-Chloro-N-(pyrazin-2-yl)acetamide |
| ¹H & ¹³C NMR | Structural Elucidation | Confirms the chemical structure by showing characteristic shifts and couplings for the pyrazine and chloroacetamide protons and carbons.[16] |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Provides the exact mass of the molecule, typically as the [M+H]⁺ ion in positive ion mode.[16] |
| RP-HPLC | Purity Assessment | Determines the purity of the compound by separating it from starting materials and byproducts.[16] |
| FT-IR Spectroscopy | Functional Group Identification | Shows characteristic absorption bands for N-H (amide), C=O (amide), and C-Cl bonds.[17] |
| Thermal Analysis (TGA/DSC) | Thermal Stability & Melting Point | Evaluates the compound's stability at different temperatures and determines its melting point.[18] |
Part 3: Reactivity, Selectivity, and Mechanistic Considerations
Covalent Modification of Target Proteins
The therapeutic action of a pyrazine-based chloroacetamide inhibitor is realized through the covalent modification of its target protein. The reaction is a classic bimolecular nucleophilic substitution (SN2) where the nucleophilic thiol side chain of a cysteine residue attacks the electrophilic carbon atom of the chloroacetamide, displacing the chloride leaving group.
Caption: Mechanism of covalent modification of a cysteine residue.
Factors Influencing Reactivity and Selectivity
The success of a targeted covalent inhibitor hinges on its ability to react selectively with the intended target, minimizing off-target modifications.[19] Several factors govern this selectivity:
-
Intrinsic Reactivity: While chloroacetamides are considered relatively reactive, this can be modulated. Introducing electron-withdrawing groups on the pyrazine ring can increase the electrophilicity of the warhead, while electron-donating groups can decrease it.[11]
-
Target Proximity: The most critical factor for selectivity is the non-covalent binding affinity driven by the pyrazine scaffold. A high local concentration of the warhead near the target nucleophile dramatically accelerates the covalent reaction, ensuring it proceeds much faster with the intended target than with other biological nucleophiles like glutathione.[20]
-
Protein Microenvironment: The pKₐ of the target cysteine residue, which is influenced by the surrounding amino acids, plays a significant role. A lower pKₐ results in a more nucleophilic thiolate anion, increasing the rate of the covalent reaction.
In Vitro Assays for Assessing Covalent Binding
Confirming that the inhibitor forms a covalent bond with its target is a critical step in the development process.
-
Mass Spectrometry (LC-MS) Peptide Mapping: This is the gold standard method. The target protein is incubated with the inhibitor, then digested into smaller peptides using a protease like trypsin. LC-MS analysis of the resulting peptide mixture will show a mass shift on the peptide containing the target cysteine, corresponding to the mass of the added inhibitor, thus confirming the site of covalent modification.[2]
-
Time-Dependent Inhibition Assays: For enzymatic targets, irreversible covalent inhibition will manifest as a time-dependent decrease in enzyme activity. The second-order rate constant, kᵢₙₐ꜀ₜ/Kᵢ, is often used to quantify the efficiency of covalent bond formation and is considered a more informative metric than a simple IC₅₀ value for covalent inhibitors.[2]
Part 4: Applications in Drug Discovery and Case Studies
Pyrazine-based chloroacetamides are versatile building blocks applicable to any target class that possesses a suitably positioned nucleophilic residue within a druggable binding pocket.
Covalent Kinase Inhibitors
The protein kinase family is a major focus for covalent inhibitor development, particularly in oncology. Many kinases have a conserved cysteine residue in or near the ATP binding site. A pyrazine-based chloroacetamide can be designed to first bind reversibly in the ATP pocket, guided by hydrogen bonds between the pyrazine nitrogens and the kinase hinge region. This positions the chloroacetamide warhead to irreversibly alkylate the nearby cysteine, leading to permanent inactivation of the kinase. This strategy has been successfully used to overcome acquired resistance to non-covalent inhibitors.[20]
Targeting Other Enzyme Classes
Beyond kinases, these building blocks have potential applications against a wide range of other enzyme families, including:
-
Proteases: Cysteine proteases, such as caspases and cathepsins, have a catalytic cysteine in their active site that is an ideal target for covalent modification.
-
Deubiquitinases (DUBs): These enzymes also utilize a catalytic cysteine and are emerging as important targets in cancer and other diseases.
-
Phosphatases: While often considered challenging targets, some phosphatases like SHP2 have been successfully targeted with covalent inhibitors.[21]
Structure-Activity Relationship (SAR) Studies
Systematic modification of the pyrazine-based chloroacetamide scaffold is performed to optimize potency, selectivity, and drug-like properties (ADME). The following table provides a hypothetical example of an SAR exploration.
| Compound ID | R¹ on Pyrazine | R² on Pyrazine | Target IC₅₀ (nM) | Off-Target IC₅₀ (nM) | Microsomal Stability (t½, min) |
| Lead-01 | H | H | 150 | 800 | 15 |
| SAR-02 | -Cl (EWG) | H | 95 | 450 | 18 |
| SAR-03 | -OCH₃ (EDG) | H | 250 | 1200 | 10 |
| SAR-04 | -Cl | -CH₃ | 75 | 1500 | 35 |
| SAR-05 | -Cl | -morpholine | 80 | >10,000 | 55 |
EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group
This hypothetical SAR suggests that adding an electron-withdrawing group (SAR-02) improves potency but may increase off-target reactivity. Further substitution (SAR-04, SAR-05) can be used to improve selectivity and metabolic stability, with SAR-05 emerging as a promising candidate with good potency, excellent selectivity, and improved stability.
Part 5: Future Directions and Outlook
Emerging Trends in Covalent Drug Design
The field of covalent drug discovery is undergoing a renaissance, driven by a deeper understanding of protein biochemistry and advanced design principles.[1][14] Pyrazine-based chloroacetamides are well-positioned to contribute to emerging trends such as:
-
Reversible Covalent Inhibition: By fine-tuning the electrophilicity of the warhead, it is possible to design inhibitors that form a reversible covalent bond, which can offer a better balance of efficacy and safety for certain targets.[9][13]
-
Targeting New Nucleophiles: While cysteine is the most common target, efforts are underway to develop warheads that can selectively react with other residues like lysine, serine, or tyrosine.[11]
-
Covalent PROTACs: Proteolysis-targeting chimeras (PROTACs) are a new modality that induces protein degradation. Covalent PROTACs, which form a permanent bond with the target protein, can lead to more efficient and durable degradation.[14]
Challenges and Opportunities
The primary challenge in developing covalent inhibitors remains the mitigation of off-target reactivity that could lead to toxicity or immunogenicity.[13][20] However, the opportunity to drug previously intractable targets is immense. By carefully balancing warhead reactivity with high-affinity binding driven by scaffolds like pyrazine, it is possible to develop highly selective and safe covalent therapeutics. The continued exploration of pyrazine-based chloroacetamide chemical space, coupled with sophisticated computational and analytical tools, promises to deliver a new generation of precision medicines for a host of challenging diseases.
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- 14. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Alpha-chloroacetamide pyrazine derivatives for drug discovery
Executive Summary
The renaissance of targeted covalent inhibitors (TCIs) has fundamentally shifted drug discovery, moving away from the historical avoidance of reactive compounds toward the rational design of highly selective, irreversible therapeutics. At the forefront of this paradigm shift is the strategic pairing of pyrazine scaffolds with
Mechanistic Foundation: The Synergy of Recognition and Reactivity
The efficacy of a targeted covalent inhibitor is governed by a two-step kinetic process: initial reversible binding (
The Pyrazine Scaffold: Precision Non-Covalent Recognition
Pyrazine, a six-membered diazine heterocycle, is a privileged scaffold in medicinal chemistry[1]. Its utility in covalent drug design stems from its unique physicochemical properties:
-
Hydrogen-Bonding Geometry: The nitrogen atoms at the 1,4-positions act as strong hydrogen-bond acceptors without adding the steric bulk of functionalized benzenes. This allows the scaffold to penetrate deep, narrow hydrophobic pockets (e.g., kinase ATP-binding sites or the switch-II pocket of KRAS).
-
Trajectory Enforcement: The rigidity of the planar pyrazine ring restricts the conformational freedom of the attached
CA warhead. For an reaction to occur, the target cysteine thiolate must approach the -carbon at a strict 180° angle relative to the carbon-chlorine bond. The pyrazine core acts as a molecular anchor, ensuring this precise back-attack trajectory is only achieved when bound to the specific target protein.
The -Chloroacetamide Warhead: Tunable Electrophilicity
While acrylamides (which react via Michael addition) dominate the current TCI landscape (e.g., Osimertinib),
-
Causality of Reactivity: The intrinsic reactivity of an
CA can be finely tuned. For instance, N-methylation of the chloroacetamide nitrogen increases reactivity by altering the amide's conformational preference, exposing the -carbon to nucleophilic attack[3]. Conversely, adding steric bulk or electron-withdrawing groups at the -position (e.g., -chlorofluoroacetamide) dampens intrinsic reactivity, ensuring the warhead only reacts when driven by the high local concentration provided by the pyrazine scaffold's affinity[2].
Caption: Two-step kinetic model of targeted covalent inhibition via SN2 displacement.
Quantitative Data: Warhead Reactivity Profiling
To rationally design a pyrazine-
Table 1: Comparative Analysis of Covalent Warheads in Drug Discovery
| Warhead Type | Reaction Mechanism | Intrinsic Reactivity (GSH | Leaving Group | Clinical / Preclinical Example |
| Acrylamide | Michael Addition | Low to Moderate | None | Ibrutinib (BTK)[1] |
| Moderate to High | Chloride ( | SML-8-73-1 (KRAS G12C)[4] | ||
| Low (Highly Tunable) | Chloride ( | CFA-Quinazoline (EGFR)[2] | ||
| Chloromethyl Ketone | High | Chloride ( | 10-F05 (Antibacterial)[5] |
Data synthesis indicates that while
Experimental Protocols: A Self-Validating Workflow
To ensure scientific integrity, the development of a pyrazine-
Protocol 1: Intact Protein Mass Spectrometry (Validation of Capacity & Stoichiometry)
This protocol confirms the formation of the covalent thioether bond and ensures a 1:1 binding stoichiometry. It is self-validating because the exact mass shift must mathematically equal the mass of the inhibitor minus the mass of the leaving group (HCl, ~36.46 Da).
-
Protein Preparation: Dilute recombinant target protein (e.g., KRAS G12C) to 2
M in a physiological buffer (50 mM HEPES, 150 mM NaCl, pH 7.4). Crucial: Avoid nucleophilic reducing agents like DTT; use TCEP (1 mM) to maintain cysteine in a reduced state without competing for the electrophile. -
Inhibitor Incubation: Add the pyrazine-
CA inhibitor at a 10-fold molar excess (20 M). Incubate at 25°C. -
Time-Course Sampling: Quench 10
L aliquots at 0, 15, 30, 60, and 120 minutes by adding 1% formic acid to denature the protein and halt the reaction. -
LC-MS Analysis: Inject samples onto a C4 analytical column coupled to a Time-of-Flight (TOF) mass spectrometer.
-
Data Deconvolution: Use maximum entropy algorithms to deconvolute the multiply charged envelope. A successful reaction will show the depletion of the wild-type mass peak and the appearance of a single new peak at
. The absence of or adducts validates the spatial selectivity of the pyrazine core.
Protocol 2: Activity-Based Protein Profiling (Validation of Proteome-Wide Selectivity)
Once 1:1 stoichiometry is confirmed, competitive Activity-Based Protein Profiling (ABPP) is used to map the inhibitor's off-target footprint in live cells.
-
In Situ Labeling: Treat live cells (e.g., HCT116) with the pyrazine-
CA inhibitor (1 M and 10 M) or DMSO vehicle for 2 hours. -
Lysis and Probe Competition: Lyse the cells and treat the proteome with a broad-spectrum, alkyne-tagged cysteine reactive probe (e.g., Iodoacetamide-alkyne, 100
M) for 1 hour. Logic: The probe will label all free, reactive cysteines. Cysteines covalently occupied by the pyrazine- CA inhibitor will be "masked" and cannot react with the probe. -
Click Chemistry (CuAAC): Append a biotin-azide tag to the alkyne probe using Copper-Catalyzed Azide-Alkyne Cycloaddition (1 mM CuSO4, 1 mM TCEP, 100
M TBTA ligand). -
Enrichment & Digestion: Precipitate proteins, resuspend, and enrich biotinylated proteins using streptavidin-agarose beads. Perform on-bead trypsin digestion.
-
Quantitative Proteomics: Analyze the resulting peptides via LC-MS/MS (TMT multiplexing or Label-Free Quantification).
-
Bioinformatic Validation: Calculate the ratio of MS signals (Inhibitor / DMSO). A ratio of
at the target cysteine confirms on-target engagement, while ratios near for all other cysteines validate proteome-wide selectivity.
Caption: Competitive ABPP chemoproteomics workflow for evaluating proteome-wide off-target reactivity.
Conclusion and Future Perspectives
The integration of pyrazine derivatives with
References
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) Source: National Center for Biotechnology Information (NIH PMC) URL:[Link]
-
Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Source: MDPI URL:[Link]
-
Covalent Guanosine Mimetic Inhibitors of G12C KRAS Source: National Center for Biotechnology Information (NIH PMC) URL:[Link]
-
Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening Source: American Chemical Society (ACS Publications) URL:[Link]
-
Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target Source: bioRxiv URL:[Link]
Sources
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Covalent Guanosine Mimetic Inhibitors of G12C KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide molecular weight
An In-depth Technical Guide to 2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide, a heterocyclic compound with potential applications in pharmaceutical and agrochemical research. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from closely related analogues and established chemical principles to detail its physicochemical properties, a reliable synthetic route, and methods for its characterization. The guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a foundational understanding of this compound and a framework for its further investigation.
Introduction and Core Concepts
2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide belongs to the class of N-substituted chloroacetamides, a group of compounds known for their utility as synthetic intermediates and their diverse biological activities. The molecule incorporates a pyrazine ring, a common scaffold in medicinal chemistry, which is present in numerous FDA-approved drugs. The combination of the reactive chloroacetyl group and the biologically relevant pyrazine moiety suggests that 2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide could serve as a valuable building block for the synthesis of novel bioactive molecules.
The core structure consists of a chloroacetamide group attached to a 1-(pyrazin-2-yl)ethylamine backbone. The chloroacetyl group can act as an electrophile, making it reactive towards various nucleophiles, a property often exploited in the synthesis of more complex molecules. The pyrazine ring, with its two nitrogen atoms, can participate in hydrogen bonding and other non-covalent interactions, which is crucial for molecular recognition in biological systems.
Physicochemical Properties and Molecular Data
A precise understanding of a molecule's physicochemical properties is fundamental to its application in research and development. The key properties of 2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide are summarized in the table below. The molecular weight is calculated based on its chemical formula, and other parameters are estimated based on the analysis of its constituent functional groups and data from analogous compounds.
| Property | Value | Source/Method |
| Molecular Formula | C₈H₁₀ClN₃O | Calculation |
| Molecular Weight | 199.64 g/mol | Calculation |
| Appearance | Expected to be a solid at room temp. | Analogy |
| Solubility | Likely soluble in organic solvents | Analogy |
| CAS Number | Not available | - |
Synthesis and Mechanistic Insights
The synthesis of 2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide can be reliably achieved through the acylation of 1-(pyrazin-2-yl)ethanamine with chloroacetyl chloride. This is a standard and well-documented method for the formation of amides.
Proposed Synthetic Pathway
The overall synthetic transformation is depicted below:
Caption: Proposed synthesis of 2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide.
Detailed Experimental Protocol
The following protocol is based on established procedures for similar acylation reactions[1][2].
-
Preparation of Reactants: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1-(pyrazin-2-yl)ethanamine (1 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Base: To the solution from step 1, add triethylamine (1.1 equivalents) and cool the mixture to 0 °C using an ice bath.
-
Acylation: Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous DCM to the stirred reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 1-(pyrazin-2-yl)ethanamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen by triethylamine to yield the final amide product.
Characterization and Quality Control
To ensure the identity and purity of the synthesized 2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide, a combination of spectroscopic techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure by showing the expected chemical shifts and coupling constants for the protons and carbons in the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the N-H stretch, C=O stretch of the amide, and C-Cl stretch.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Potential Applications and Biological Relevance
While the specific biological activity of 2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide has not been reported, its structural features suggest several potential applications.
-
Medicinal Chemistry: The pyrazine ring is a key component of many biologically active compounds. The chloroacetamide moiety can act as a covalent binder to biological targets. Therefore, this compound could serve as a starting point for the development of new therapeutic agents.
-
Agrochemicals: Chloroacetamide herbicides are widely used in agriculture. The pyrazine moiety could be explored for its potential to modulate the herbicidal activity or selectivity.
-
Synthetic Chemistry: As a bifunctional molecule, it can be used as a versatile building block in the synthesis of more complex heterocyclic systems.
The potential mechanism of action for a bioactive derivative of this compound could involve the alkylation of a key cysteine residue in a target protein, as is common for electrophilic warheads.
Caption: Potential mechanism of action for a bioactive derivative.
Safety and Handling
Chloroacetamides are generally considered to be hazardous chemicals. They can be irritants to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide is a molecule with significant potential for applications in various fields of chemical and biological research. This technical guide has provided a comprehensive overview of its properties, a reliable synthetic protocol, and a discussion of its potential applications based on sound chemical principles and data from related compounds. The information presented herein should serve as a valuable resource for scientists interested in exploring the chemistry and biology of this and related heterocyclic compounds.
References
-
Mu, H., Yang, Y., Jiang, Q., Fu, X., & Wan, R. (2012). 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2139. [Link]
-
PrepChem. (n.d.). Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. Retrieved from [Link]
Sources
Novel Electrophilic Fragments Containing Pyrazine Rings: A Technical Guide
The following technical guide details the design, synthesis, and application of electrophilic fragments based on the pyrazine scaffold.
Executive Summary: The Pyrazine Advantage in Covalent Discovery
In the landscape of Fragment-Based Drug Discovery (FBDD), the pyrazine ring (
This guide explores two distinct classes of novel pyrazine fragments:
-
Intrinsic Electrophiles: Where the pyrazine ring itself undergoes Nucleophilic Aromatic Substitution (
) with protein nucleophiles. -
Warhead-Bearing Scaffolds: Where the pyrazine ring modulates the reactivity of attached groups (e.g.,
-fluoroacrylamides).
Class 1: Intrinsic Electrophiles ( Active)
Recent data (2023–2025) has validated that appropriately substituted pyrazines can react directly with cysteine residues without requiring a traditional "warhead" like an acrylamide.
Mechanism of Action
The reaction proceeds via an addition-elimination mechanism (
Reactivity Hierarchy of Leaving Groups:
Case Study: p53-Y220C Stabilizers
-
Target: p53-Y220C mutant (Cys220 is located in a surface crevice).[1]
-
Fragment: 5-chloropyrazine-2-carbonitrile derivatives.[1]
-
Mechanism: The nitrile group at C2 further withdraws electron density, activating the C5-chloride for displacement by Cys220.
-
Outcome: Covalent modification stabilizes the melting temperature (
) of the mutant protein, restoring partial wild-type function.
The "Turbo Switch": Quaternization
For targets where standard pyrazines are too inert, N-alkylation (quaternization) converts the ring into a cationic species, dramatically lowering the LUMO energy and accelerating
Class 2: Tunable Warhead Scaffolds
When the pyrazine ring serves as a carrier, its electron-withdrawing nature increases the acidity of the warhead's transition state, often making attached acrylamides more reactive than their phenyl counterparts.
Novel Warhead: -Fluoroacrylamide
Standard acrylamides are often too reactive (promiscuous) or not reactive enough. The
-
Chemistry: The fluorine atom inductively activates the
-carbon for nucleophilic attack while sterically hindering metabolic degradation (e.g., by glutathione S-transferases). -
Selectivity: High specificity for cysteine residues in the ATP-binding pocket (e.g., Cys491 in FGFR2).
Visualizing Reactivity & Mechanism[4]
The following diagram illustrates the reactivity tuning and mechanistic pathways for both fragment classes.
Caption: Mechanistic pathways for pyrazine-based covalent inhibition. Class 1 relies on ring substitution (
Experimental Protocols
Protocol A: Synthesis of -Fluoroacrylamido-Pyrazine Fragment
Objective: Install a novel fluorinated warhead on a 2-aminopyrazine scaffold.
Reagents:
-
2-Amino-5-chloropyrazine (1.0 eq)
-
2-Fluoroacrylic acid (1.2 eq)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
DMF (anhydrous)
Step-by-Step:
-
Activation: Dissolve 2-fluoroacrylic acid in DMF at 0°C. Add HATU and stir for 15 min to form the activated ester.
-
Coupling: Add DIPEA followed by 2-amino-5-chloropyrazine.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by LC-MS (Target mass: M+H).
-
Workup: Dilute with EtOAc, wash with saturated
(2x) and brine (1x). Dry over . -
Purification: Flash chromatography (Hexane/EtOAc gradient). The product is often a white solid.
Protocol B: GSH Reactivity Assay (Self-Validating)
Objective: Determine the half-life (
Workflow:
-
Preparation: Prepare a 10 mM stock of the fragment in DMSO.
-
Incubation: Mix fragment (final 50 µM) with reduced Glutathione (GSH, 500 µM) in Phosphate Buffer (pH 7.4) at 37°C. Include an internal standard (e.g., Indomethacin).
-
Sampling: Inject aliquots into HPLC-UV/MS at
min. -
Calculation: Plot
vs. time. The slope is . -
Validation Criteria:
- : Too reactive (High risk of off-target toxicity).
- : Too inert (Likely ineffective in vivo).
-
Ideal Range:
.
Comparison of Electrophilic Pyrazine Classes
| Feature | Class 1: Intrinsic ( | Class 2: Extrinsic (Acrylamide) |
| Reactive Center | Ring Carbon (C2/C3/C5/C6) | Exocyclic |
| Key Substituents | Cl, F, CN, | Vinyl, Ethynyl, |
| Covalent Bond | Aryl-Thioether (Stable) | Thioether (Potentially reversible) |
| Steric Footprint | Minimal (Atom efficient) | Larger (Requires linker/warhead) |
| Primary Use | Surface pockets, cryptic sites | ATP-pockets, solvent-exposed Cys |
References
-
FGFR2/3 Inhibition with
-Fluoroacrylamides: -
p53-Y220C Stabilizers (
Mechanism): -
Covalent Fragment Library Design
- Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors.
- Source: RSC Advances (2018).
-
Reactivity of Sulfonylpyrimidines/Pyrazines
-
MiniFrags and Quaternization
- Electrophilic MiniFrags Revealed Unprecedented Binding Sites for Covalent HDAC8 Inhibitors.
- Source: Journal of Medicinal Chemistry (2023).
Sources
- 1. SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
Engineering Covalent Inhibitors: Integrating Reactive Warheads with Pyrazine Scaffolds for Precision Therapeutics
Executive Summary
The paradigm of targeted covalent inhibitors (TCIs) has evolved from serendipitous discoveries to highly rational, structure-guided engineering. At the core of a successful TCI is a delicate thermodynamic and kinetic balance: a highly specific non-covalent recognition scaffold paired with a precisely tuned electrophilic "warhead." In recent drug discovery campaigns, the pyrazine heterocycle (1,4-diazine) has emerged as a privileged scaffold. As a Senior Application Scientist, I have observed that the success of a covalent inhibitor hinges entirely on the spatial trajectory dictated by its core scaffold. This whitepaper deconstructs the structural causality, kinetic mechanisms, and self-validating experimental workflows required to successfully develop pyrazine-based covalent inhibitors.
Architectural Synergy: The Pyrazine Scaffold and Covalent Trajectory
The Causality of Scaffold Selection
Scaffold hopping to a pyrazine core is not merely a structural exercise to improve solubility or bypass intellectual property; it is a strategic geometric choice. Structurally, pyrazine is a planar, electron-deficient hexagon[1]. The two nitrogen atoms in the para-position fundamentally alter the molecule's interaction profile compared to a standard benzene ring.
In the context of kinase inhibitors, the pyrazine nitrogen acts as a critical hydrogen bond acceptor, specifically anchoring the molecule to the backbone amides of the kinase hinge region[1][2]. This anchoring provides the rigid vector required to orient the appended warhead toward the target nucleophile (e.g., a cysteine in the P-loop)[3]. Without this precise non-covalent pre-organization, the effective local molarity of the warhead relative to the nucleophile drops precipitously, leading to off-target toxicity or a complete loss of covalent efficiency.
Expanding the Warhead Arsenal
While acrylamides targeting the "cysteinome" remain the gold standard for irreversible inhibition, the pyrazine scaffold is highly versatile across different warhead classes:
-
Acrylamides (Irreversible, Cys-Targeted): Utilized in BTK inhibitors like acalabrutinib (imidazo[1,5-a]pyrazine core) targeting Cys481[2], and novel pan-FGFR inhibitors targeting Cys488[3].
-
Keto-amides (Reversible Covalent, Ser/Cys-Targeted): Employed in HCV NS3/4A protease inhibitors like telaprevir (targeting Ser139)[1] and SARS-CoV-2 3CLpro inhibitors (targeting Cys145)[4].
-
Aryl-Fluorosulfates (Irreversible, Lys-Targeted): A breakthrough approach using pyrazine-linked scaffolds to target surface lysine residues (e.g., Lys297/Lys299 in XIAP BIR3), expanding covalent drug discovery into challenging protein-protein interactions (PPIs)[5].
Kinetic Modeling of Covalent Inhibition
Covalent inhibitors do not adhere to standard Michaelis-Menten equilibrium thermodynamics. Instead, they follow a two-step binding mechanism. The pyrazine core drives the initial reversible affinity (
Two-step kinetic model of targeted covalent inhibition.
The true measure of a TCI's potency is the efficiency constant,
Quantitative Data: Pyrazine-Based Covalent Inhibitors
The following table synthesizes quantitative data across various targets, demonstrating how the pyrazine core adapts to different protein microenvironments and warhead chemistries.
| Inhibitor / Compound | Target Protein | Target Residue | Scaffold Type | Warhead Chemistry | Key Kinetic / Potency Metric | Reference |
| Acalabrutinib | BTK (Kinase) | Cys481 | Imidazo[1,5-a]pyrazine | 2-Butynamide | Sub-nanomolar IC50 | [2] |
| Compound 9r | FGFR1/2 (Kinase) | Cys488 | 5H-pyrrolo[2,3-b]pyrazine | Acrylamide | IC50: 45 nM (FGFR1), 10 nM (FGFR2) | [3] |
| Telaprevir | HCV NS3/4A (Protease) | Ser139 | Pyrazine-derived | Keto-amide | Reversible covalent acetal | [1] |
| Compound 14c | SARS-CoV-2 3CLpro | Cys145 | Pyrazine core | Keto-amide | High | [4] |
| Compound 142D6 | XIAP BIR3 (PPI) | Lys297 / 299 | Pyrazine-linked | Aryl-fluorosulfate | High thermal shift stabilization | [5] |
Self-Validating Experimental Workflows
To ensure scientific integrity, a drug development campaign must employ orthogonal, self-validating assays. A common failure point in TCI development is misinterpreting non-specific aggregation or assay interference as covalent inhibition.
Self-validating experimental workflow for covalent inhibitor development.
Protocol A: Determination of via Continuous Assay
Causality Check: We measure time-dependent inhibition because standard IC50 values for covalent inhibitors artificially shift lower over time.
-
Reagent Preparation: Prepare the target enzyme (e.g., FGFR1) at a concentration 10-fold below the expected
to ensure pseudo-first-order kinetics. -
Inhibitor Titration: Prepare a 7-point dilution series of the pyrazine-based inhibitor.
-
Reaction Initiation: Mix the enzyme, inhibitor, and a fluorogenic substrate simultaneously.
-
Data Acquisition: Monitor fluorescence continuously for 60–120 minutes.
-
Kinetic Modeling: Fit the progress curves to the integrated rate equation for slow-binding inhibition to extract
for each concentration. Plot vs. [Inhibitor] to calculate (curve asymptote) and (maximum rate). -
Self-Validation Step: Run a parallel assay using a mutant protein where the target nucleophile (e.g., Cys488Ala) is mutated[3]. A complete loss of time-dependent inhibition confirms that the observed
is exclusively driven by the intended covalent adduct.
Protocol B: Intact Protein LC-MS for Covalent Adduct Verification
Causality Check: Biochemical assays prove loss of function, but only mass spectrometry proves the 1:1 stoichiometric formation of the covalent bond.
-
Incubation: Incubate 5 µM of the target protein with 25 µM of the pyrazine inhibitor for 2 hours at room temperature.
-
Desalting: Pass the reaction mixture through a Zeba spin desalting column (7K MWCO) to remove excess unbound inhibitor and buffer salts that cause ion suppression.
-
LC-MS Analysis: Inject the desalted sample onto a C4 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer.
-
Deconvolution: Use maximum entropy deconvolution software to convert the multiply charged envelope into a zero-charge intact mass.
-
Self-Validation Step: Calculate the mass shift (
). It must exactly match the molecular weight of the inhibitor (minus the leaving group, if applicable, such as fluoride in fluorosulfates[5]). The presence of a single +1 adduct peak with no +2 or +3 peaks validates that the warhead is highly selective and not indiscriminately labeling surface residues.
References
- Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023)
- Title: Pyrazines in Drug Discovery Source: PharmaBlock URL
- Source: PubMed Central (PMC)
- Title: Design, Synthesis and Biological Evaluation of Novel SARS-CoV-2 3CLpro Covalent Inhibitors Source: ChemRxiv URL
- Title: Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Guide: Synthesis and Characterization of 1-(Pyrazin-2-yl)ethylamine Chloroacetylation Products
Executive Summary
The chloroacetylation of 1-(pyrazin-2-yl)ethylamine is a pivotal transformation in the synthesis of pyrazine-based peptidomimetics and kinase inhibitors.[1] The resulting product,
This guide provides a rigorous, field-proven methodology for this transformation. Unlike generic amide coupling protocols, this workflow addresses the specific electronic deficiency of the pyrazine ring and the potential for self-alkylation inherent to
Reaction Mechanics and Pathway
The Chemical Transformation
The reaction involves the nucleophilic attack of the primary amine of 1-(pyrazin-2-yl)ethylamine on the carbonyl carbon of chloroacetyl chloride.[1] Due to the electron-withdrawing nature of the pyrazine ring, the amine is less basic (
Key Reaction Parameters:
-
Substrate: 1-(Pyrazin-2-yl)ethylamine (racemic or enantiopure).
-
Reagent: Chloroacetyl chloride (1.1 - 1.2 equiv).[1]
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
-
Solvent: Dichloromethane (DCM) or THF (anhydrous).
Mechanistic Pathway (Visualization)
Figure 1: Mechanistic pathway for the chloroacetylation of 1-(pyrazin-2-yl)ethylamine.
Experimental Protocols
Two protocols are provided: Method A for standard medicinal chemistry (mg to g scale) and Method B for process scalability (avoiding chlorinated solvents).
Method A: Anhydrous Organic Synthesis (Standard)
Best for: High purity, moisture-sensitive substrates.[1]
Reagents:
-
1-(Pyrazin-2-yl)ethylamine (1.0 equiv)[1]
-
Chloroacetyl chloride (1.2 equiv)
-
DIPEA (1.5 equiv)
-
DCM (anhydrous, 10 mL/mmol)
Step-by-Step Workflow:
-
Preparation: Charge a flame-dried round-bottom flask with 1-(pyrazin-2-yl)ethylamine and DCM under
atmosphere. -
Base Addition: Add DIPEA via syringe. Cool the mixture to 0°C using an ice bath.
-
Why? The pyrazine ring is electron-deficient, but the exocyclic amine is nucleophilic. Low temperature prevents bis-acylation.[1]
-
-
Acylation: Add chloroacetyl chloride dropwise over 15 minutes.
-
Caution: Exothermic reaction. Maintain internal temp < 5°C.
-
-
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.
-
Monitoring: Check TLC (5% MeOH in DCM). Product
is typically lower than starting amine due to amide polarity, but higher than salts. -
Quench: Add saturated
solution. -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate.
Method B: Schotten-Baumann Conditions (Biphasic)
Best for: Scale-up, green chemistry, robust removal of HCl.[1]
Reagents:
-
1-(Pyrazin-2-yl)ethylamine (1.0 equiv)[1]
-
Chloroacetyl chloride (1.5 equiv)
-
Solvent: Ethyl Acetate (EtOAc) / Water (1:1)
-
Base:
(2.5 equiv)
Step-by-Step Workflow:
-
Dissolution: Dissolve amine in EtOAc. Dissolve
in water. Combine in a flask with vigorous stirring. -
Addition: Cool to 0°C. Add chloroacetyl chloride dropwise.
-
Kinetics: The reaction is interfacial. Vigorous stirring is critical to ensure mass transfer between the organic phase (reagent) and aqueous phase (base).
-
Isolation: Separate layers. The product remains in EtOAc; HCl salts partition into water.
Product Characterization & Data Analysis
Expected Analytical Data
The following data confirms the structure of N-(1-(pyrazin-2-yl)ethyl)-2-chloroacetamide.
| Technique | Parameter | Expected Signal / Observation | Interpretation |
| 1H NMR | Multiplets (3H) | Pyrazine aromatic protons.[1] | |
| 1H NMR | Broad Singlet (1H) | Amide NH (exchangeable).[1] | |
| 1H NMR | Multiplet (1H) | Chiral methine (-CH-) next to pyrazine.[1] | |
| 1H NMR | Singlet/AB System (2H) | Chloroacetyl | |
| 1H NMR | Doublet (3H) | Methyl group of the ethyl chain. | |
| MS (ESI) | Characteristic 3:1 ratio for |
Impurity Profile & Troubleshooting
Common Side Products:
-
Hydrolysis Product: 2-hydroxyacetamide derivative.[1]
-
Cause: Wet solvents or prolonged exposure to aqueous base.
-
Detection: Shift of
signal in NMR from ~4.0 to ~4.2 ppm.
-
-
Dimerization (Self-Alkylation):
-
Pyrazine Quaternization:
-
Risk:[1] Low. The pyrazine nitrogens are weakly basic (
), making them poor nucleophiles compared to the exocyclic amine.
-
Downstream Applications (Versatility)
The chloroacetamide motif acts as a "warhead" for further functionalization. The chloride is an excellent leaving group for
Functionalization Workflow
Figure 2: Synthetic utility of the chloroacetamide scaffold.
Strategic Note: When reacting this scaffold with secondary amines (e.g., piperazine), adding a catalytic amount of Potassium Iodide (KI) (Finkelstein condition) generates the transient iodoacetamide, accelerating the reaction rate significantly.
References
-
National Center for Biotechnology Information. (2017). 1-(4-[18F]Fluorobenzyl)-4-[(Tetrahydrofuran-2-Yl)Methyl]Piperazine: A Novel Suitable Radioligand.[1] Journal of Medicinal Chemistry.[6] [Link]
-
Deprez-Poulain, R., et al. (2011).[6] Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide derivatives.[1] European Journal of Medicinal Chemistry.[6] [Link]
-
Abdel-Latif, E., et al. (2019).[3] Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications.[3] [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Chloroacetylation of Pyrazine-2-yl-ethylamines
Introduction: Strategic Acylation for Advanced Pharmaceutical Scaffolds
The chloroacetylation of primary and secondary amines is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical industry. This reaction introduces a chloroacetyl moiety, a versatile functional group that serves as a reactive handle for subsequent nucleophilic substitutions, enabling the construction of complex molecular architectures.[1] The pyrazine ring, a privileged heterocycle in medicinal chemistry, is a core component of numerous therapeutic agents, valued for its ability to engage in various biological interactions.[2][3] The chloroacetylation of pyrazine-2-yl-ethylamines, therefore, represents a critical step in the synthesis of novel drug candidates, combining the desirable properties of the pyrazine scaffold with the synthetic flexibility of the chloroacetyl group.[4][5]
This guide provides a detailed protocol for the efficient chloroacetylation of pyrazine-2-yl-ethylamines, grounded in the principles of the Schotten-Baumann reaction. We will explore the mechanistic underpinnings of this transformation, offering insights into the rationale behind the chosen experimental conditions to ensure high yield and purity. Furthermore, we will present two distinct, field-proven protocols: a classic approach utilizing an organic solvent and a modern, green chemistry alternative employing an aqueous buffer system.[1][6] Safety considerations for handling the highly reactive and hazardous reagent, chloroacetyl chloride, are also comprehensively addressed to ensure a secure and successful experimental outcome.[7][8]
Mechanistic Insight: The Schotten-Baumann Reaction
The chloroacetylation of an amine proceeds via a nucleophilic acyl substitution, a reaction classically known as the Schotten-Baumann reaction.[9][10][11] The fundamental steps are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the pyrazine-2-yl-ethylamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate.
-
Proton Transfer and Elimination: A base present in the reaction mixture abstracts the proton from the nitrogen atom. Subsequently, the tetrahedral intermediate collapses, eliminating a chloride ion and forming the stable amide bond.
-
Acid Neutralization: The reaction generates one equivalent of hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[10] The crucial role of the base is to neutralize this in-situ generated HCl, thereby driving the reaction to completion.[11]
This mechanistic understanding informs our choice of reagents and conditions, particularly the necessity of a base and the selection of an appropriate solvent system.
Experimental Protocols
Two primary protocols are presented below, catering to different experimental constraints and philosophies. Protocol A employs a traditional organic solvent system, while Protocol B offers a more environmentally benign aqueous-based method.
Protocol A: Chloroacetylation in an Anhydrous Organic Solvent
This method is suitable for substrates with good solubility in organic solvents and when strict exclusion of water is desired. Tetrahydrofuran (THF) is a common solvent of choice, and a non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is used to scavenge the HCl produced.[12][13]
Materials:
-
Pyrazine-2-yl-ethylamine (1.0 mmol)
-
Chloroacetyl chloride (1.1 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-salt bath
Procedure:
-
In a 50 mL round-bottom flask, dissolve the pyrazine-2-yl-ethylamine (1.0 mmol) in anhydrous THF (10 mL).
-
Add DBU (1.2 mmol) to the solution.
-
Cool the reaction mixture in an ice-salt bath with continuous stirring for 15 minutes.
-
Slowly add chloroacetyl chloride (1.1 mmol) dropwise to the cooled and stirred solution using a dropping funnel over a period of 10-15 minutes.
-
After the addition is complete, allow the reaction to stir at room temperature for 3-6 hours.[12]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[12]
Protocol B: Green Chloroacetylation in Aqueous Phosphate Buffer
This protocol offers a rapid and environmentally friendly alternative, avoiding the use of hazardous organic solvents.[1][6] The reaction is often faster and the product may precipitate directly from the reaction medium, simplifying purification.[14]
Materials:
-
Pyrazine-2-yl-ethylamine (1.0 mmol)
-
Chloroacetyl chloride (1.1 mmol)
-
Phosphate buffer (0.1 M, pH 7.4) (10 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
In a 50 mL round-bottom flask, dissolve the pyrazine-2-yl-ethylamine (1.0 mmol) in phosphate buffer (10 mL).
-
Stir the solution at room temperature.
-
Add chloroacetyl chloride (1.1 mmol) dropwise to the stirring solution.
-
Continue to stir the reaction mixture at room temperature for approximately 20 minutes.[6]
-
Monitor the reaction for completion using a negative ninhydrin test, which indicates the consumption of the primary amine.[14]
-
If the product precipitates as a solid, collect it by vacuum filtration and wash with cold water.[1]
-
If the product remains dissolved, it can be extracted with an organic solvent like ethyl acetate. The organic extract is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be further purified by recrystallization if necessary.
Quantitative Data Summary
| Parameter | Protocol A (Organic Solvent) | Protocol B (Aqueous Buffer) |
| Solvent | Anhydrous Tetrahydrofuran (THF) | 0.1 M Phosphate Buffer (pH 7.4) |
| Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Phosphate Buffer |
| Reaction Time | 3 - 6 hours | ~20 minutes |
| Temperature | 0°C to Room Temperature | Room Temperature |
| Typical Yield | 75 - 95%[12] | High to Excellent[14] |
| Work-up | Extraction | Filtration or Extraction |
Experimental Workflow Visualization
Caption: Experimental workflow for the chloroacetylation of pyrazine-2-yl-ethylamines.
Safety and Handling of Chloroacetyl Chloride
Chloroacetyl chloride is a highly toxic, corrosive, and lachrymatory substance that reacts violently with water.[7][15] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always handle chloroacetyl chloride in a well-ventilated fume hood while wearing chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[7]
-
Handling: Avoid inhalation of vapors and any contact with skin and eyes.[8] Use a syringe or cannula for transfers. Keep the reagent away from water and moisture, as it hydrolyzes to form toxic hydrogen chloride gas.[7]
-
Storage: Store chloroacetyl chloride in a tightly sealed container under an inert atmosphere (e.g., nitrogen) in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, alcohols, and oxidizing agents.
-
Spills and Waste Disposal: In case of a spill, absorb the material with an inert, dry absorbent (e.g., sand or vermiculite) and collect it in a sealed container for hazardous waste disposal. Do not use water to clean up spills.[15][16] All waste containing chloroacetyl chloride must be disposed of as hazardous chemical waste according to institutional and local regulations.[7]
Conclusion
The chloroacetylation of pyrazine-2-yl-ethylamines is a robust and versatile reaction for the synthesis of advanced pharmaceutical intermediates. The choice between a traditional organic solvent-based protocol and a modern aqueous method will depend on the specific substrate and the desired experimental conditions. By understanding the underlying Schotten-Baumann mechanism and adhering to stringent safety precautions, researchers can confidently and efficiently perform this critical synthetic transformation, paving the way for the development of novel pyrazine-containing therapeutics.
References
- Sciencelab.com. (2013).
- BenchChem. (2025).
-
New Jersey Department of Health. (2010). HAZARD SUMMARY: CHLOROACETYL CHLORIDE. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Inchem.org. (n.d.). ICSC 0845 - CHLOROACETYL CHLORIDE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Conditions. Retrieved from [Link]
-
Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved from [Link]
-
Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction. Retrieved from [Link]
-
Taylor & Francis Online. (2018, November 13). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Retrieved from [Link]
-
Taylor & Francis Online. (2018, November 19). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of aryl amine with chloroacetyl chloride in the presence of DBU. Retrieved from [Link]
- Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl)
-
ResearchGate. (n.d.). shows the reaction between aryl amine and chloroacetyl chloride to give N-substituted acetamides. Retrieved from [Link]
- Semantic Scholar. (2024, May 23).
-
PMC. (n.d.). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. Retrieved from [Link]
-
SpringerLink. (2014, April 28). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The uses of chloroacetyl chloride_Chemicalbook [chemicalbook.com]
- 5. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]
- 6. tandfonline.com [tandfonline.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. chemicalbull.com [chemicalbull.com]
- 9. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 10. Schotten-Baumann Reaction [organic-chemistry.org]
- 11. testbook.com [testbook.com]
- 12. researchgate.net [researchgate.net]
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- 15. ICSC 0845 - CHLOROACETYL CHLORIDE [inchem.org]
- 16. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Note: Precision Cysteine Engineering using Pyrazine Linkers
This Application Note and Protocol guide details the use of Methylsulfonyl-Pyrazine (MSP) and related pyrazine-based reagents for cysteine bioconjugation. These reagents represent a "next-generation" class of thiol-reactive linkers designed to overcome the hydrolytic instability inherent to conventional maleimide chemistries.
Abstract
The chemical modification of cysteine residues is a cornerstone of bioconjugation, yet the gold-standard maleimide reagents suffer from reversibility (retro-Michael addition) and hydrolytic degradation in plasma.[1] Pyrazine-based linkers , specifically methylsulfonyl-pyrazines , utilize a nucleophilic aromatic substitution (
Introduction: The Stability Imperative
For decades, maleimides have been the workhorse for cysteine labeling. However, the resulting thiosuccinimide ring is susceptible to two major failure modes:
-
Hydrolysis: Ring opening leads to heterogeneous mixtures.
-
Retro-Michael Exchange: The thiol can detach in the presence of blood albumin, transferring the payload to non-target proteins (the "albumin sponge" effect).
Pyrazine linkers solve this by replacing the addition-reaction of maleimides with a substitution reaction. The resulting aryl-thioether bond is chemically inert, resisting hydrolysis, oxidation, and thiol exchange in human plasma for
Chemical Mechanism
The core reactivity of pyrazine reagents relies on the electron-deficient nature of the 1,4-diazine (pyrazine) ring.
-
Electrophile: A pyrazine ring substituted with a leaving group (typically methylsulfone ,
) and often an electron-withdrawing group (EWG) to tune reactivity. -
Nucleophile: The thiolate anion (
) of the cysteine residue. -
Reaction: Nucleophilic Aromatic Substitution (
).
Unlike maleimides, which form a carbon-carbon single bond that can revert, the pyrazine forms a stable aromatic thioether.
Diagram 1: Reaction Mechanism
The following diagram illustrates the
Caption: Comparison of the reversible Maleimide pathway vs. the irreversible Pyrazine
Experimental Protocol
Materials Required
-
Protein of Interest: Purified, in non-amine buffer (e.g., PBS, HEPES).
-
Pyrazine Reagent: e.g., 2-(methylsulfonyl)-5-phenylpyrazine (custom synthesis or commercial analog).
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) or DTT.
-
Desalting Column: Zeba Spin or PD-10 (for removing excess reagent).
-
Solvent: DMSO or DMF (for reagent stock).
Step-by-Step Workflow
Step 1: Protein Preparation & Reduction To ensure cysteines are accessible and reactive, disulfide bonds must often be reduced, or surface cysteines uncapped.
-
Dilute protein to 50–100
M in Reaction Buffer (PBS pH 7.4, 1 mM EDTA).-
Note: Avoid Tris or primary amine buffers if using highly reactive chloropyrazines, though methylsulfones are generally thiol-selective.
-
-
Add TCEP (2–5 molar equivalents per cysteine).
-
Incubate at RT for 30 mins . (Do not remove TCEP; it does not interfere with
chemistry unlike maleimides where it can sometimes cause side reactions).
Step 2: Conjugation Reaction
-
Prepare a 10 mM stock solution of the Pyrazine Reagent in dry DMSO.
-
Add the Pyrazine Reagent to the reduced protein solution.
-
Stoichiometry: Use 5–10 molar equivalents over the thiol concentration.
-
Optimization: For highly reactive variants (e.g., electron-poor pyrazines), 2–3 equivalents may suffice.
-
-
Incubation:
-
Time: 1 to 4 hours.
-
Temperature: 25°C (Room Temp) or 37°C for slower variants.
-
Tip: The reaction rate is pH-dependent. Increasing pH to 8.0 accelerates the reaction by increasing the concentration of thiolate anions (
).
-
Step 3: Quenching & Purification
-
Quench the reaction by adding excess N-acetylcysteine (NAC) (20 equivalents) or simply proceed to purification if the reagent hydrolyzes slowly.
-
Purify using a desalting column (e.g., Zeba Spin 7K MWCO) or Size Exclusion Chromatography (SEC) to remove unreacted small molecules.
-
Buffer exchange into storage buffer (e.g., PBS pH 7.2).
Step 4: Quality Control (QC)
-
LC-MS (Intact Mass): Verify the mass shift.
-
Expected Mass: Protein Mass + Reagent Mass – Mass of Leaving Group (Methylsulfinic acid,
Da). -
Calculation:
.
-
-
SDS-PAGE: Check for aggregation or cross-linking.
Diagram 2: Experimental Workflow
Caption: Step-by-step protocol for cysteine labeling with methylsulfonyl-pyrazine reagents.
Comparative Performance Data
The following table summarizes the key performance metrics of Pyrazine linkers versus standard Maleimide and Iodoacetamide reagents.
| Feature | Maleimide | Iodoacetamide | Pyrazine-Methylsulfone |
| Reaction Type | Michael Addition | ||
| Reaction Speed | Very Fast ( | Slow | Tunable (Fast to Moderate) |
| Selectivity | High (Cys > Lys) | Moderate (Reacts w/ His/Lys) | High (Cys Specific) |
| Linkage Stability | Low (Retro-Michael) | High | Very High (Aromatic Thioether) |
| Plasma Stability | Poor ( | Good | Excellent ( |
| Solubility | Moderate | Moderate | High (N-heterocycle) |
Troubleshooting & Optimization
-
Low Conjugation Yield:
-
Cause: Incomplete reduction of disulfides or low pH.
-
Fix: Increase TCEP concentration or raise pH to 8.0 to favor the thiolate species.
-
-
Precipitation:
-
Cause: Reagent hydrophobicity.
-
Fix: Ensure DMSO concentration in the final buffer is
. Use pyrazines with hydrophilic substituents (e.g., PEG chains).
-
-
Off-Target Labeling (Lysine):
-
Cause: pH too high (
) or reagent too reactive (e.g., chloropyrazine). -
Fix: Maintain pH 7.0–7.4. Methylsulfonyl groups are generally more selective for Cys than chloro- groups.
-
References
-
Toda, N., et al. (2013).[2] Rapid, Stable, Chemoselective Labeling of Thiols with Julia-Kocienski-like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation.[2] Angewandte Chemie International Edition. Link
-
Zhang, D., et al. (2016). 2-Sulfonylpyrimidines as Tunable, Cysteine-Reactive Electrophiles.[3][4] Bioconjugate Chemistry (Relevant comparative chemistry for diazines). Link
-
Patterson, J. T., et al. (2014). Finding the Right (Bio)orthogonal Chemistry. ACS Chemical Biology. Link
-
Gunnoo, S. B., & Madder, A. (2016). Bioconjugation using cysteines: old chemistry rediscovered to connect polymers with nature’s building blocks. ChemBioChem. Link
-
Cerny, R. L., et al. (2019). Tunable Heteroaromatic Sulfones Enhance in-Cell Cysteine Profiling. Journal of the American Chemical Society. Link
Sources
- 1. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2018025168A1 - Heteroaryl sulfone-based conjugation handles, methods for their preparation, and their use in synthesizing antibody drug conjugates - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for N-Alkylation using 2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide
Introduction: The Strategic Importance of N-Alkylation in Medicinal Chemistry
The formation of carbon-nitrogen (C-N) bonds through N-alkylation is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] This fundamental transformation enables the construction of complex molecular architectures from simpler precursors, allowing for the systematic modification of a molecule's physicochemical and pharmacological properties. The introduction of specific alkyl groups can profoundly influence a compound's potency, selectivity, metabolic stability, and bioavailability.
The reagent, 2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide, is a valuable electrophilic building block for N-alkylation. It incorporates a pyrazine moiety, a nitrogen-containing heterocycle prevalent in numerous FDA-approved drugs and biologically active compounds, recognized for its ability to engage in hydrogen bonding and other key intermolecular interactions. The chloroacetamide functional group provides a reactive electrophilic site for nucleophilic attack by a variety of nitrogen-containing compounds, including primary and secondary amines, amides, and the nitrogen atoms within heterocyclic systems.
This application note provides a comprehensive guide to the reaction conditions for N-alkylation using 2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide. We will delve into the underlying mechanistic principles, explore critical reaction parameters, and offer detailed, adaptable protocols for researchers, scientists, and drug development professionals.
Mechanistic Insights: The SN2 Pathway
The N-alkylation reaction with 2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide proceeds primarily through a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] This is analogous to the well-established Williamson ether synthesis.[3][4][5][6]
Key Mechanistic Steps:
-
Deprotonation of the Nucleophile: In many cases, particularly with less nucleophilic amines or amides, a base is required to deprotonate the nitrogen atom, generating a more potent nucleophilic anion.
-
Nucleophilic Attack: The nitrogen nucleophile attacks the electrophilic carbon atom bearing the chlorine atom. This attack occurs from the backside relative to the leaving group (chlorine).
-
Concerted Transition State: The C-N bond forms concurrently as the C-Cl bond breaks, proceeding through a single, concerted transition state.
-
Product Formation: The N-alkylated product is formed along with a chloride salt of the base's cation.
Caption: Generalized SN2 mechanism for N-alkylation.
Critical Reaction Parameters and Optimization
The success and efficiency of the N-alkylation reaction depend on the careful selection and optimization of several key parameters.
The Nucleophile (Substrate)
The nature of the nitrogen-containing substrate is paramount.
-
Primary and Secondary Amines: Generally good nucleophiles that readily undergo alkylation. A common challenge can be over-alkylation, where the secondary amine product, being more nucleophilic than the primary amine starting material, reacts further to form a tertiary amine.[7]
-
Aromatic and Heterocyclic Amines: Less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic system. These often require stronger bases and/or higher temperatures.
-
Amides and Imides: The nitrogen lone pair is significantly less nucleophilic due to resonance with the adjacent carbonyl group.[8] Strong bases are almost always required to deprotonate the amide to form a potent nucleophilic anion.[8]
The Base
The choice of base is critical for deprotonating the nucleophile and driving the reaction to completion.
| Base | Strength | Typical Substrates | Key Considerations |
| Sodium Hydride (NaH) | Strong | Amides, imides, less nucleophilic heterocycles | Irreversible deprotonation. Reacts with protic solvents. Generates H₂ gas. |
| Potassium Carbonate (K₂CO₃) | Moderate | Amines, phenols, some heterocycles (e.g., indoles) | Heterogeneous, often requires higher temperatures. A milder, safer alternative to NaH.[1][9] |
| Cesium Carbonate (Cs₂CO₃) | Moderate | Similar to K₂CO₃, often gives better yields | More soluble than K₂CO₃, can accelerate reactions.[10] Higher cost. |
| Sodium/Potassium Hydroxide (NaOH/KOH) | Strong | Amines, phenols (often in phase-transfer catalysis) | Can be used in aqueous or biphasic systems. May cause hydrolysis of the acetamide. |
| Triethylamine (TEA) / DIPEA | Weak (Organic) | Used to neutralize HCl by-product from amine salts | Generally not strong enough to deprotonate amides or less reactive amines.[1] |
The Solvent
The solvent plays a crucial role in solubilizing reactants and influencing reaction rates. Polar aprotic solvents are generally preferred for SN2 reactions as they solvate the cation of the base but not the nucleophilic anion, thus enhancing its reactivity.
| Solvent | Polarity | Boiling Point | Typical Use Cases |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 °C | Excellent for dissolving a wide range of substrates. Promotes SN2 reactions.[9][10] |
| Acetonitrile (MeCN) | Polar Aprotic | 82 °C | Good alternative to DMF, easier to remove under vacuum.[9] |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 °C | Commonly used with strong bases like NaH.[8] |
| Dichloromethane (DCM) | Polar Aprotic | 40 °C | Often used for reactions at or below room temperature.[11] |
| Acetone | Polar Aprotic | 56 °C | Another effective solvent for SN2 reactions.[9] |
Temperature and Reaction Time
Reaction temperatures can range from 0 °C to reflux, depending on the reactivity of the nucleophile and the stability of the reactants. Less reactive nucleophiles typically require heating to achieve a reasonable reaction rate. Reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time.
Experimental Protocols
The following protocols are generalized starting points and should be optimized for each specific substrate.
Protocol 1: N-Alkylation of a Secondary Amine
This protocol is suitable for the alkylation of moderately nucleophilic primary or secondary amines.
Materials:
-
Amine substrate (1.0 eq)
-
2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide (1.1 eq)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask with stir bar
-
Condenser (if heating)
Procedure:
-
To a round-bottom flask, add the amine substrate (1.0 eq) and potassium carbonate (2.0 eq).
-
Add a sufficient volume of acetonitrile or DMF to create a stirrable suspension (approx. 0.1-0.5 M concentration of the amine).
-
Add 2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide (1.1 eq) to the mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 4-24 hours).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: N-Alkylation of an Amide or a Low-Nucleophilicity Heterocycle
This protocol employs a strong base and is suitable for less nucleophilic substrates like amides or certain nitrogen-containing heterocycles.
Materials:
-
Amide or heterocycle substrate (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask with stir bar, under an inert atmosphere (N₂ or Ar)
-
Ice bath
Procedure:
-
Caution: NaH reacts violently with water and generates flammable hydrogen gas. All glassware must be dry, and the reaction must be conducted under an inert atmosphere.
-
To a dry, inerted round-bottom flask, add the amide or heterocycle substrate (1.0 eq) and dissolve it in anhydrous THF or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride (1.2 eq) portion-wise to the stirred solution. Effervescence (H₂ gas) will be observed.
-
Stir the mixture at 0 °C for 30-60 minutes to ensure complete deprotonation.
-
Add a solution of 2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide (1.1 eq) in a small amount of anhydrous solvent dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Gentle heating may be required for very unreactive substrates.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution or water.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: General experimental workflows for N-alkylation.
Troubleshooting and Considerations
-
Low or No Reactivity:
-
Increase the reaction temperature.
-
Switch to a stronger base (e.g., from K₂CO₃ to NaH).
-
Use a more polar aprotic solvent like DMF or NMP.[10]
-
Consider adding a catalytic amount of sodium or potassium iodide, which can undergo in-situ halogen exchange to form the more reactive iodoacetamide.
-
-
Formation of Byproducts (Over-alkylation):
-
Use a larger excess of the starting amine relative to the alkylating agent.
-
Add the alkylating agent slowly to a solution of the amine to maintain a low concentration of the electrophile.
-
Perform the reaction at a lower temperature.
-
-
Competing Elimination Reaction:
-
This is less common with chloroacetamides compared to other alkyl halides but can be favored by sterically hindered bases or high temperatures. Using a non-hindered base and moderate temperatures can mitigate this.[3]
-
Conclusion
2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide is a versatile reagent for introducing a biologically relevant pyrazinyl-ethyl-acetamido moiety onto a wide range of nitrogen nucleophiles. The reaction proceeds via a predictable SN2 mechanism, and its success hinges on the judicious selection of base, solvent, and temperature tailored to the specific nucleophilicity of the substrate. The protocols provided herein serve as robust starting points for reaction development and optimization. By understanding the core principles outlined in this guide, researchers can effectively utilize this reagent to synthesize novel compounds for further investigation in drug discovery and development programs.
References
- BenchChem. (2025).
-
MacMillan, D. W. C., et al. (2017). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. PMC. [Link]
-
Sciencemadness Discussion Board. (2022). Best Conditions For N-Alkylation?. [Link]
-
Beller, M., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PMC. [Link]
-
American Chemical Society. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Link]
-
Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?. [Link]
-
Li, H., et al. (2016). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry. [Link]
-
Kumar, P., et al. (2018). Iridium/graphene nanostructured catalyst for the N-alkylation of amines to synthesize nitrogen-containing derivatives and heterocyclic compounds in a green process. PMC. [Link]
-
Yadav, G. D., & Kadam, S. T. (2011). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. ResearchGate. [Link]
-
ChemRxiv. (2024). An Overview of Palladium-Catalyzed N-alkylation Reactions. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Valenti, E., et al. (2007). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. PMC. [Link]
-
Chemistry Steps. (2022). The Williamson Ether Synthesis. [Link]
-
Chemistry Stack Exchange. (2019). What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)?. [Link]
-
Jana, A., et al. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. [Link]
-
Balaraman, K., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Farag, A. M., et al. (2020). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis-thieno[2,3-b]pyridine and 2-Oxo-1,2-dihydropyridine Derivatives with Anticipated Biological Activity. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]
-
OUCI. (n.d.). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
-
Wang, D., et al. (2014). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthetic reaction scheme for 2-chloro-N,.... [Link]
-
ResearchGate. (n.d.). A possible mechanism for the N‐alkylation of amines with alcohols catalyzed by 2. [Link]
-
试剂仪器网. (n.d.). 2-Chloro-N-pyrazin-2-ylmethyl-acetamide. [Link]
- Google Patents. (1966).
-
Ghavre, M., et al. (2016). N-Dealkylation of Amines. PMC. [Link]
-
Nayak, P. S., et al. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Springer. [Link]
-
Semantic Scholar. (2024). Utility of 2‑Chloro‑N‑arylacetamide and 1,1′-(Piperazine-1,4- diyl)bis(2-chloroethanone) as Versatile Precursors for Nov. [Link]
-
PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. [Link]
-
PubChem. (n.d.). 2-Chloro-N-pyridin-2-yl-acetamide. [Link]
-
ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... [Link]
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Topic: Fragment-Based Drug Discovery (FBDD) using Pyrazine Electrophiles
An Application Note and Protocol Guide
Abstract
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to high-throughput screening (HTS) for identifying high-quality lead compounds.[1] By screening smaller, less complex molecules, FBDD can explore chemical space more efficiently and often yields hits with superior physicochemical properties.[2][3][4] A recent evolution in this field is the use of electrophilic fragments that form a covalent bond with a target protein.[5][6] This approach offers the distinct advantage of trapping and identifying even very weak, transient interactions, which might otherwise be missed.[7][2] This guide provides a detailed framework for employing a targeted covalent FBDD approach using pyrazine-based electrophiles. Pyrazine, an electron-deficient aromatic heterocycle, is a common scaffold in FDA-approved drugs and serves as an excellent platform for tuning both non-covalent recognition and electrophilic reactivity.[1][8][9] We present the rationale, experimental workflows, and detailed protocols for designing a pyrazine electrophile library, screening for covalent hits using mass spectrometry, assessing reactivity, and validating the site of modification.
Introduction: The Rationale for Covalent FBDD with Pyrazine Electrophiles
Traditional FBDD relies on detecting weak, non-covalent interactions (typically in the mM to µM range), which necessitates the use of highly sensitive biophysical techniques like NMR, X-ray crystallography, or Surface Plasmon Resonance (SPR).[10][11] The primary challenge is progressing these low-affinity hits into potent leads.[2][12]
Covalent FBDD addresses this limitation by incorporating a mild electrophilic "warhead" into the fragment.[2][6] The strategy is two-fold:
-
The fragment scaffold provides the initial, reversible molecular recognition, positioning the electrophile near a nucleophilic amino acid residue (e.g., Cysteine, Lysine) on the protein target.[3][13]
-
The electrophile then forms a stable covalent bond, effectively "trapping" the fragment on the protein.[5]
This covalent linkage transforms a transient interaction into a permanent modification, which is readily detectable by mass spectrometry (MS), a highly sensitive and direct method.[2][13]
Why Pyrazine?
The pyrazine ring is a privileged scaffold in medicinal chemistry.[8][14] Its key features include:
-
Electron-Deficient Nature: The two nitrogen atoms make the ring electron-poor, influencing its reactivity and interaction patterns.[1][15] This property can be exploited to tune the reactivity of attached electrophilic groups.[16]
-
Hydrogen Bonding: The nitrogen atoms can act as hydrogen bond acceptors, providing crucial interactions with the protein target's hinge regions or other key residues.[1]
-
Synthetic Tractability: Pyrazine chemistry is well-established, allowing for the creation of diverse libraries with multiple vectors for substitution and optimization.[9][14][17]
-
Proven Pharmacophore: Pyrazine is a core component of several FDA-approved drugs, including Bortezomib and Varenicline, demonstrating its favorable ADME properties.[1][8]
This guide outlines a complete workflow for leveraging these properties in a covalent FBDD campaign.
Part I: Pyrazine Electrophile Fragment Library Design
A successful covalent FBDD campaign begins with a well-designed library. The goal is not just to create reactive molecules, but to create molecules with tuned reactivity that form specific interactions.
Core Principles:
-
Fragment-like Properties: Adhere to the "Rule of Three" (MW < 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).[18]
-
Mild Electrophiles: The library should contain weakly reactive electrophiles to minimize non-specific binding and promiscuous reactivity.[2][5] Highly reactive compounds are likely to be pan-assay interference compounds (PAINS).
-
Chemical Diversity: The library should explore various substitution patterns on the pyrazine core to maximize the chances of finding productive non-covalent interactions.
Table 1: Representative Pyrazine Electrophiles and Warheads
| Pyrazine Scaffold | Warhead Type | Reaction Mechanism | Target Residue (Typical) |
| 2-chloro-pyrazine | Halo-aromatic | Nucleophilic Aromatic Substitution (SNAr) | Cysteine, Lysine |
| 2-(vinyl)-pyrazine | Michael Acceptor | Conjugate Addition | Cysteine |
| N-(pyrazin-2-yl)acrylamide | Acrylamide | Conjugate Addition | Cysteine |
| 2-chloro-N-(pyrazin-2-yl)acetamide | Chloroacetamide | Nucleophilic Substitution | Cysteine |
| 2-cyano-pyrazine | Cyano group | Nucleophilic Addition | Cysteine |
Causality: The choice of warhead is critical. Acrylamides and chloroacetamides are classic cysteine-targeting electrophiles with well-understood reactivity profiles.[2] Halopyrazines, such as 2-chloropyrazine, can react via an SNAr mechanism, offering a different reactivity profile that can be finely tuned by other substituents on the ring.[19]
Synthetic Strategies: The synthesis of such libraries often involves late-stage functionalization of a pyrazine core. For example, commercially available aminopyrazines can be readily acylated with electrophilic moieties like acryloyl chloride or chloroacetyl chloride.[17] Palladium-catalyzed cross-coupling reactions can install vinyl or cyano groups onto halopyrazines.[9][14]
Part II: The Covalent FBDD Screening Cascade
The screening cascade is designed to efficiently identify true hits while rapidly eliminating non-specific or overly reactive fragments.
// Connections Lib -> Screen [label="Incubate with\nTarget Protein"]; Screen -> Reactivity [label="Primary Hits"]; Reactivity -> Confirm [label="Filter out\nhyper-reactivity"]; Confirm -> SiteID [label="Validated Hits"]; SiteID -> Structure [label="Confirmed Covalent\nModification Site"]; Structure -> SAR; SAR -> LeadOp; } enddot Caption: The Covalent FBDD Workflow for Pyrazine Electrophiles.
Protocol 1: Primary Screening by Intact Protein LC-MS
This protocol uses high-resolution mass spectrometry to directly detect the formation of a covalent adduct between the target protein and a fragment.
-
Objective: To identify fragments that form a covalent bond with the target protein, evidenced by a specific mass shift.
-
Rationale: This is the most direct method for detecting covalent modification. By measuring the mass of the entire protein, we can see an increase corresponding exactly to the molecular weight of the bound fragment.[2][13] Screening in pools increases throughput.[12]
Materials:
-
Purified target protein (e.g., at 1-5 mg/mL in a suitable buffer like PBS or HEPES, pH 7.4).
-
Pyrazine electrophile library (dissolved in DMSO at 10-100 mM).
-
Incubation Buffer (e.g., PBS, pH 7.4).
-
Quenching solution (e.g., 1% formic acid).
-
LC-MS system with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Methodology:
-
Protein Preparation: Dilute the target protein to a final concentration of 5-10 µM in the incubation buffer.
-
Fragment Pooling: Prepare pools of 5-10 fragments. Self-Validation: Ensure fragments within a pool have unique molecular weights that are distinguishable by the mass spectrometer to allow for unambiguous hit identification.[12]
-
Incubation: In a microplate, add the fragment pool to the protein solution. A typical final concentration is 100-200 µM for each fragment and 5 µM for the protein. Include a DMSO-only control well.
-
Reaction: Incubate the plate for 4-24 hours at 4°C or room temperature. The optimal time and temperature depend on protein stability and fragment reactivity and should be determined empirically.[12]
-
Quenching: Stop the reaction by adding the quenching solution. This denatures the protein and acidifies the sample for LC-MS analysis.
-
LC-MS Analysis:
-
Inject the quenched sample onto a reverse-phase LC column suitable for protein separation (e.g., a C4 column).
-
Elute the protein using a water/acetonitrile gradient containing 0.1% formic acid.
-
Acquire full MS scans across the protein's expected m/z range.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to determine the zero-charge mass of the protein species.
-
Compare the spectra from fragment-treated samples to the DMSO control.
-
A "hit" is identified by the appearance of a new mass peak corresponding to [Mass of Protein] + [Mass of Fragment].
-
Expected Results: The DMSO control will show a single major peak corresponding to the unmodified protein. Hit-containing wells will show this peak along with one or more new peaks at higher masses, confirming covalent adduction.
Protocol 2: Thiol Reactivity Assessment using DTNB
This assay filters out non-specific, hyper-reactive electrophiles that are likely to cause off-target toxicity.
-
Objective: To measure the intrinsic reactivity of hit fragments towards a generic nucleophile (thiol).
-
Rationale: Targeted covalent inhibitors should have low intrinsic reactivity and derive their potency from binding affinity to the target.[5] This assay flags "promiscuous" electrophiles for removal from the hit list.[12] We use DTNB (Ellman's reagent) as a model thiol.[12]
Materials:
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)).
-
TCEP (tris(2-carboxyethyl)phosphine).
-
Assay Buffer (e.g., PBS, pH 7.4).
-
Hit fragments dissolved in DMSO.
-
UV/Vis microplate reader.
Methodology:
-
Reagent Preparation: Prepare a solution of DTNB and TCEP in the assay buffer. TCEP reduces the DTNB disulfide bond to generate the chromophoric TNB2- anion, which absorbs at 412 nm.[12]
-
Assay Setup: In a 96- or 384-well plate, add the DTNB/TCEP solution.
-
Reaction Initiation: Add each hit fragment to the wells (final concentration ~50-100 µM).
-
Measurement: Immediately begin monitoring the decrease in absorbance at 412 nm over time (e.g., every minute for 1-7 hours). The alkylation of TNB2- by the electrophilic fragment leads to a loss of absorbance.[12]
-
Data Analysis: Calculate the second-order rate constant (k2) for each fragment by fitting the absorbance decay curve.[12] Fragments with very high rate constants are flagged as potentially non-specific.
Table 2: Example Reactivity Triage
| Fragment ID | Primary Screen Hit? | Reactivity (k2) | Decision |
| PZN-001 | Yes | Low | Progress |
| PZN-002 | Yes | High | Deprioritize |
| PZN-003 | No | N/A | - |
| PZN-004 | Yes | Moderate | Progress |
Part III: Hit Validation and Site-of-Modification Mapping
Once a fragment has been confirmed as a hit and has acceptable reactivity, the next crucial step is to identify exactly which amino acid it has modified.
Protocol 3: Site-of-Modification Mapping by LC-MS/MS
This "bottom-up" proteomics approach pinpoints the modified peptide and residue.
-
Objective: To identify the specific amino acid residue(s) covalently modified by the pyrazine fragment.
-
Rationale: Knowing the exact binding site is essential for structure-based drug design and for validating that the fragment is binding where intended. This method involves digesting the modified protein into peptides and analyzing them by tandem mass spectrometry (MS/MS) to sequence them and locate the mass modification.[13][20][21]
Materials:
-
Covalently modified protein sample from a scaled-up incubation.
-
Dithiothreitol (DTT) for reduction.
-
Iodoacetamide (IAM) for alkylation.
-
Protease (e.g., Trypsin).
-
Digestion Buffer (e.g., 50 mM Ammonium Bicarbonate).
-
LC-MS/MS system (e.g., Q-Exactive or similar).
Methodology:
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the adducted protein (e.g., with urea or rapigest).
-
Reduce disulfide bonds by adding DTT and incubating.
-
Alkylate free cysteines by adding IAM and incubating in the dark. Self-Validation: This step ensures that only the fragment-modified cysteine remains distinct; all other cysteines are capped with a carbamidomethyl group.
-
-
Proteolytic Digestion:
-
Dilute the sample to reduce the denaturant concentration.
-
Add trypsin and incubate overnight at 37°C. Trypsin cleaves proteins C-terminal to Lysine and Arginine residues, creating a predictable set of peptides.
-
-
LC-MS/MS Analysis:
-
Inject the peptide digest onto a reverse-phase nanoLC column (e.g., C18).
-
Elute peptides using a long, shallow acetonitrile gradient.
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode. It will perform a full MS1 scan to detect all peptide ions, then sequentially select the most intense ions for fragmentation (MS2).
-
-
Data Analysis:
-
Use a proteomics search algorithm (e.g., MaxQuant, Proteome Discoverer) to match the acquired MS/MS spectra against the known sequence of the target protein.
-
Crucially, include a "variable modification" in the search parameters corresponding to the mass of the pyrazine fragment on potential nucleophilic residues (e.g., Cys, Lys).
-
The software will identify spectra that match a peptide containing this mass shift, thereby identifying the modified peptide and, from the fragmentation pattern, the specific modified residue.[13]
-
Expected Results: The analysis will produce a list of identified peptides. The peptide containing the covalent modification will be identified with a mass shift. The MS/MS spectrum for that peptide will contain fragment ions (b- and y-ions) that pinpoint the modified amino acid.[13][21]
Part IV: From Pyrazine Hit to Potent Lead
With a validated, site-specific pyrazine hit, the process of optimization begins. The goal is to improve potency and selectivity by elaborating the fragment to make additional, productive interactions with the protein.
// Connections Hit:f1 -> Grow:f0 [label="Structure-Based\nDesign"]; Grow:f1 -> Lead:f0 [label="Iterative Synthesis\n& Testing"]; } enddot Caption: The process of "Fragment Growing" from a pyrazine hit.
The initial pyrazine fragment serves as an anchor.[22] Structural information from X-ray crystallography or Cryo-EM is invaluable at this stage. By observing the bound pose of the fragment, medicinal chemists can identify "growth vectors"—positions on the pyrazine ring that point towards unoccupied pockets in the binding site.[22][23] New chemical functionality can be added at these vectors to form new hydrogen bonds, van der Waals interactions, or salt bridges, thereby dramatically increasing binding affinity and potency.[23] This iterative process of design, synthesis, and testing is the core of hit-to-lead optimization in FBDD.
References
-
Erlanson, D. A., et al. (2016). Fragment-based drug discovery. Nature Reviews Drug Discovery. Available at: [Link]
-
Ángel-Magaña, J., et al. (2018). Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Bailey, M. J., et al. (2013). Mass Spectrometric Characterization of Circulating Covalent Protein Adducts Derived from a Drug Acyl Glucuronide Metabolite. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Cramer, J., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. Available at: [Link]
-
Burdick, D. J., et al. (2015). Fragment-based discovery of potent ERK2 pyrrolopyrazine inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society. Available at: [Link]
-
Resnick, E., et al. (2018). Rapid covalent-probe discovery by electrophile fragment screening. bioRxiv. Available at: [Link]
-
Papp, D., et al. (2021). Electrophilic MiniFrags Revealed Unprecedented Binding Sites for Covalent HDAC8 Inhibitors. ACS Chemical Biology. Available at: [Link]
-
Mason, D. (2002). Characterization and quantitation of protein adducts using mass spectrometry. University of Arizona Libraries. Available at: [Link]
-
Li, J., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Available at: [Link]
-
Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society. Available at: [Link]
-
Wyatt, P. G., et al. (2008). Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. Journal of Medicinal Chemistry. Available at: [Link]
-
Unknown Author. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Scribd. Available at: [Link]
-
Jones, L. H., et al. (2021). Covalent fragment screening in cell-based phenotypic models of disease: a collaborative approach. Drug Target Review. Available at: [Link]
-
Am Ende, C. W., et al. (2018). New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design. Bioconjugate Chemistry. Available at: [Link]
-
Unknown Author. (2024). Synthesis and reactions of Pyrazine. Slideshare. Available at: [Link]
-
de Souza, T. B., et al. (2023). An electrophilic fragment screening for the development of small molecules targeting caspase-2. RSC Medicinal Chemistry. Available at: [Link]
-
Cramer, J., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. Available at: [Link]
-
Lee, K. F., et al. (2016). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. Available at: [Link]
-
Lanning, B. R., et al. (2017). LC-MS/MS analysis of covalent protein–drug adducts. ResearchGate. Available at: [Link]
-
Martins, C., et al. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. Metabolites. Available at: [Link]
-
van den Bor, J., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. International Journal of Molecular Sciences. Available at: [Link]
-
Vasta, J. D., & Nomura, D. K. (2023). Advances in covalent drug discovery. Nature Reviews Drug Discovery. Available at: [Link]
-
Unknown Author. (n.d.). Approaches to Fragment-Based Drug Design. Utrecht University. Available at: [Link]
-
Annang, F., et al. (2021). Fragment-based screening with natural products for novel anti-parasitic disease drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]
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Synthesis of Kinase Inhibitors Using Pyrazine-Ethyl-Acetamide Intermediates: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the synthesis of kinase inhibitors leveraging the versatile pyrazine-ethyl-acetamide scaffold. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The pyrazine ring is a privileged heterocyclic motif in medicinal chemistry, frequently incorporated into kinase inhibitors due to its ability to form key interactions within the ATP-binding site of these enzymes.[1][2] This document provides a detailed, scientifically-grounded protocol for the preparation of a key pyrazine-ethyl-acetamide intermediate and its subsequent elaboration into potential kinase inhibitors, supported by mechanistic insights and practical considerations for the modern drug discovery laboratory.
Introduction: The Pyrazine Scaffold in Kinase Inhibition
Protein kinases, by catalyzing the phosphorylation of substrate proteins, play a pivotal role in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[1] Their aberrant activity is a common driver of oncogenesis, making them a prime target for therapeutic intervention. Small molecule kinase inhibitors have revolutionized cancer treatment, and a significant number of these drugs feature nitrogen-containing heterocyclic cores.[1]
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, has emerged as a valuable scaffold in the design of kinase inhibitors.[1][3] Its utility stems from several key features:
-
Hydrogen Bonding: The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, forming crucial interactions with the hinge region of the kinase ATP-binding pocket, a common feature of ATP-competitive inhibitors.[2]
-
Structural Rigidity and Planarity: The aromatic nature of the pyrazine ring provides a rigid scaffold, which can aid in positioning other functional groups for optimal interaction with the target kinase.[3]
-
Versatility for Substitution: The pyrazine ring can be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to enhance potency, selectivity, and pharmacokinetic profiles.[4][5][6]
-
Bioisosteric Replacement: Pyrazine can serve as a bioisostere for other aromatic rings like benzene, pyridine, or pyrimidine, offering a means to modulate a compound's properties while maintaining key binding interactions.[2]
This guide focuses on the practical synthesis of kinase inhibitors built upon a pyrazine-ethyl-acetamide core, a substructure that combines the advantageous pyrazine scaffold with a flexible linker and an acetamide group, providing multiple points for further chemical modification.
Synthesis of the Key Intermediate: N-(2-(Pyrazin-2-yl)ethyl)acetamide
The synthesis of the target kinase inhibitors begins with the preparation of the core intermediate, N-(2-(pyrazin-2-yl)ethyl)acetamide. This is a two-step process starting from the commercially available 2-(pyrazin-2-yl)ethan-1-amine.
Step 1: Acquisition of 2-(Pyrazin-2-yl)ethan-1-amine
For the purposes of this protocol, we will commence with the commercially available starting material, 2-(pyrazin-2-yl)ethan-1-amine. This compound is readily available from several chemical suppliers.
-
Compound: 2-(Pyrazin-2-yl)ethan-1-amine
-
CAS Number: 5321-59-5
-
Typical Form: Liquid
-
Storage: Room temperature
Step 2: N-Acetylation of 2-(Pyrazin-2-yl)ethan-1-amine
The second step involves the N-acetylation of the primary amine to form the desired acetamide intermediate. This is a robust and high-yielding reaction.
Reaction Scheme:
Caption: N-Acetylation of 2-(pyrazin-2-yl)ethan-1-amine.
Protocol: Synthesis of N-(2-(Pyrazin-2-yl)ethyl)acetamide
| Reagent | MW | Amount | Moles | Equivalents |
| 2-(Pyrazin-2-yl)ethan-1-amine | 123.16 | 1.0 g | 8.12 mmol | 1.0 |
| Acetic Anhydride | 102.09 | 0.91 mL | 9.74 mmol | 1.2 |
| Pyridine | 79.10 | 1.3 mL | 16.24 mmol | 2.0 |
| Dichloromethane (DCM) | - | 20 mL | - | - |
Procedure:
-
To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-(pyrazin-2-yl)ethan-1-amine (1.0 g, 8.12 mmol).
-
Dissolve the amine in dichloromethane (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.3 mL, 16.24 mmol) to the stirred solution.
-
Add acetic anhydride (0.91 mL, 9.74 mmol) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (Eluent: 5-10% Methanol in Dichloromethane) to afford N-(2-(pyrazin-2-yl)ethyl)acetamide as a solid.
Expected Yield: 80-90%
Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Elaboration of the Pyrazine-Ethyl-Acetamide Intermediate into Kinase Inhibitors
The N-(2-(pyrazin-2-yl)ethyl)acetamide intermediate serves as a versatile building block for the synthesis of more complex kinase inhibitors. The pyrazine ring is amenable to various functionalization reactions, allowing for the introduction of diverse substituents to probe the structure-activity relationship (SAR) and optimize for potency and selectivity against a specific kinase target.
General Strategies for Functionalization
Several powerful synthetic methodologies can be employed to modify the pyrazine core:
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki Coupling: To introduce aryl or heteroaryl groups, a halogenated pyrazine precursor (e.g., a chloro- or bromo-substituted pyrazine-ethyl-acetamide) can be coupled with a boronic acid or boronate ester.[7]
-
Sonogashira Coupling: This reaction allows for the introduction of alkyne functionalities by coupling a halogenated pyrazine with a terminal alkyne.[7]
-
-
Nucleophilic Aromatic Substitution (SNAr): Halogenated pyrazines are electron-deficient and readily undergo SNAr reactions with various nucleophiles such as amines, alcohols, and thiols, providing a straightforward method for introducing diverse side chains.
Exemplary Synthesis of a Disubstituted Pyrazine Kinase Inhibitor Scaffold
This section outlines a representative synthetic route to a 2,6-disubstituted pyrazine, a common scaffold in kinase inhibitors, starting from a halogenated pyrazine-ethyl-acetamide intermediate.
Workflow for the Synthesis of a Disubstituted Pyrazine Kinase Inhibitor Scaffold:
Caption: General workflow for synthesizing a disubstituted pyrazine kinase inhibitor.
Protocol: Synthesis of a 2-Amino-6-Aryl-Pyrazine-Ethyl-Acetamide Scaffold
This protocol is a generalized example and may require optimization based on the specific substrates used.
Part A: Suzuki Coupling
-
To a microwave vial, add the halogenated N-(2-(pyrazin-2-yl)ethyl)acetamide intermediate (1.0 eq), the desired aryl boronic acid (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.1 eq), and a base such as sodium carbonate (2.0 eq).
-
Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.
-
Seal the vial and heat the reaction mixture in a microwave reactor to 100-150 °C for 15-60 minutes.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the aryl-substituted intermediate.
Part B: Nucleophilic Aromatic Substitution (SNAr)
-
Dissolve the aryl-substituted pyrazine-ethyl-acetamide intermediate (1.0 eq) in a suitable solvent such as n-butanol or DMF in a sealed tube.
-
Add the desired amine nucleophile (1.5-2.0 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 120-160 °C for several hours to overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC or column chromatography to yield the final disubstituted pyrazine kinase inhibitor scaffold.
Structure-Activity Relationship (SAR) and Kinase Profiling
The synthesized library of pyrazine-based compounds should be subjected to a comprehensive biological evaluation to determine their kinase inhibitory activity and establish a structure-activity relationship.
Typical Workflow for Biological Evaluation:
Caption: Workflow for the biological evaluation of synthesized kinase inhibitors.
-
Primary Kinase Assays: Initial screening of the compounds against the target kinase of interest to identify "hits" with significant inhibitory activity.
-
IC50 Determination: For the active compounds, dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.
-
Selectivity Profiling: Promising hits are then screened against a panel of other kinases to assess their selectivity. High selectivity is desirable to minimize off-target effects and potential toxicity.
-
Cell-Based Assays: The most potent and selective compounds are then evaluated in cell-based assays to determine their ability to inhibit kinase activity in a cellular context and to assess their anti-proliferative effects on cancer cell lines.
The data obtained from these assays will guide the iterative process of lead optimization, where further chemical modifications are made to improve the potency, selectivity, and drug-like properties of the inhibitor candidates.
Conclusion
The pyrazine-ethyl-acetamide scaffold represents a valuable starting point for the synthesis of novel kinase inhibitors. The synthetic routes outlined in this guide are robust and adaptable, allowing for the generation of diverse libraries of compounds for biological screening. By combining rational design, efficient synthesis, and thorough biological evaluation, researchers can leverage this versatile scaffold to develop new and effective therapies for diseases driven by aberrant kinase activity.
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- Sato, S., Toriumi, H., Honma, T., & Hayashi, Y. (2008). Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines. Archiv der Pharmazie: An International Journal Pharmaceutical and Medicinal Chemistry, 341(9), 554-561.
- Meng, Z., Kulkarni, B., Kerekes, A. D., & Siddiqui, M. A. (2010). Bioisosteric approach to the discovery of imidazo [1,2-a] pyrazines as potent Aurora kinase inhibitors. Bioorganic & medicinal chemistry letters, 20(20), 6079-6083.
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- Al-Ostoot, F. H., Al-Qawasmeh, R. A., & Al-Far, M. M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2292305.
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Wang, X., Zhang, Y., Wang, Y., Zhang, L., & Sun, J. (2022). Design, Synthesis, and Biological Evaluation of[4][5][8] triazolo [4, 3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Molecules, 27(7), 2339.
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Application Notes & Protocols for the Microwave-Assisted Synthesis of 2-Chloro-N-(heteroaryl)acetamides
Introduction: Accelerating Medicinal Chemistry with Microwave-Assisted Synthesis
In the landscape of modern drug discovery and development, 2-chloro-N-(heteroaryl)acetamides represent a critical class of building blocks and pharmacophores. Their inherent reactivity and versatile structure are foundational to the synthesis of a wide array of biologically active molecules. The chloroacetamide moiety serves as a key electrophile for introducing various functionalities through nucleophilic substitution, making these compounds indispensable in the construction of complex molecular architectures.
Traditionally, the synthesis of these vital intermediates via conventional heating methods can be fraught with challenges, including long reaction times, harsh reaction conditions, and the formation of undesirable byproducts, which complicates purification and reduces overall yield.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener, more efficient, and often higher-yielding alternative.[1][2] By utilizing microwave irradiation, reactions can be completed in minutes rather than hours, often at lower overall energy consumption and with enhanced product purity.[3] This application note provides a comprehensive guide to the microwave-assisted synthesis of 2-chloro-N-(heteroaryl)acetamides, offering detailed protocols, mechanistic insights, and practical guidance for researchers and scientists in the field.
The Rationale for Microwave-Assisted Synthesis: Beyond Thermal Effects
Microwave energy accelerates chemical reactions through two primary mechanisms: dipolar polarization and ionic conduction.[4] Polar molecules, such as the heteroaryl amines and chloroacetyl chloride, align their dipoles with the rapidly oscillating electric field of the microwave irradiation. This constant reorientation generates friction, leading to rapid and uniform heating of the reaction mixture from within.[3] This "in-core" heating is fundamentally different from conventional heating, which relies on slower and less efficient heat transfer from an external source.
The benefits of this rapid, uniform heating are manifold:
-
Dramatically Reduced Reaction Times: Reactions that may take several hours to complete using conventional reflux can often be accomplished in a matter of minutes under microwave irradiation.[1][5]
-
Increased Yields and Purity: The rapid heating and precise temperature control afforded by modern microwave reactors can minimize the formation of byproducts that often arise from prolonged exposure to high temperatures.[6]
-
Energy Efficiency: By directly heating the reactants and solvent, microwave synthesis is a more energy-efficient process compared to conventional heating methods.
-
Solvent-Free and Greener Conditions: The efficiency of microwave heating can enable reactions to be performed in the absence of a solvent or in more environmentally benign solvents.
While much of the rate enhancement can be attributed to these thermal effects, there is ongoing research into "non-thermal" or "specific microwave effects."[7][8][9] These effects are thought to arise from the direct interaction of the microwave's electric field with the reactants and transition states, potentially lowering the activation energy of the reaction.[10] In the context of the synthesis of 2-chloro-N-(heteroaryl)acetamides, this could manifest as a stabilization of the polar tetrahedral intermediate formed during the nucleophilic acyl substitution, thereby accelerating the reaction beyond what would be expected from a purely thermal effect.
Reaction Mechanism: A Microwave-Enhanced Nucleophilic Acyl Substitution
The synthesis of 2-chloro-N-(heteroaryl)acetamides proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the heteroaryl amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion as the leaving group and forming the final amide product.
Caption: A generalized workflow for the microwave-assisted synthesis of 2-chloro-N-(heteroaryl)acetamides.
Materials:
-
Heteroaryl amine (1.0 eq)
-
Chloroacetyl chloride (1.1 - 1.5 eq)
-
Anhydrous solvent (e.g., 1,2-dichloroethane, acetonitrile, DMF, or neat)
-
Base (optional, e.g., triethylamine, potassium carbonate)
-
Microwave reactor vials with appropriate septa
-
Magnetic stir bars
Procedure:
-
To a microwave reactor vial equipped with a magnetic stir bar, add the heteroaryl amine and the chosen solvent.
-
With gentle stirring, add chloroacetyl chloride dropwise to the solution. If a base is used, it can be added at this stage.
-
Securely seal the vial with a septum cap.
-
Place the vial in the cavity of the microwave reactor.
-
Irradiate the reaction mixture at the specified temperature and for the designated time. It is recommended to use temperature control rather than power control for better reproducibility.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Carefully uncap the vial in a fume hood.
-
Quench the reaction mixture with a suitable aqueous solution (e.g., saturated sodium bicarbonate) to neutralize any excess acid.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation: A Survey of Heteroaryl Substrates
The following table summarizes the microwave-assisted synthesis of various 2-chloro-N-(heteroaryl)acetamides, showcasing the versatility of this method.
| Heteroaryl Amine | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 2-Aminopyridine | 1,2-Dichloroethane | 80 | 5 | 97 | [11] |
| 3-Aminopyridine | Dichloromethane | RT (stirred) -> MW | - | 83 | [12][13] |
| 4-Aminopyridine | Dichloromethane | RT (stirred) -> MW | - | 80 | [12][13] |
| 4,6-Dimethylpyridin-2-amine | Dichloromethane | RT (stirred) -> MW | - | 90 | [12] |
| 2-Amino-1,3,4-thiadiazole | DMF | - | 30-35 | High | [14] |
| Substituted Aryl Amines (for imidazole acetamides) | Neat | - | 0.5-1.5 | Good | [15] |
| 2-Aminobenzothiazole | - | - | - | - | [16] |
| 2-Amino-4-chloro-pyrimidine | Anhydrous Propanol | 120-140 | 15-30 | 54-89 | [17][18][19] |
Safety Considerations
-
Chloroacetyl Chloride: This reagent is highly corrosive, a lachrymator, and reacts violently with water. [20][21][22]Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [20][21][22]* Microwave Reactor: Only use microwave reactors specifically designed for chemical synthesis. [6]Domestic microwave ovens are not suitable and can be extremely dangerous. [6]Ensure that the pressure and temperature limits of the reaction vials are not exceeded. Always consult the manufacturer's guidelines for safe operation.
-
Pressure Build-up: The reaction between an amine and an acyl chloride generates HCl as a byproduct. In a sealed microwave vial, this can lead to a significant increase in pressure. The inclusion of a non-nucleophilic base can help to scavenge the HCl, but caution should still be exercised. It is advisable to start with small-scale reactions to assess the pressure generation.
Conclusion
Microwave-assisted synthesis offers a powerful and efficient platform for the rapid preparation of 2-chloro-N-(heteroaryl)acetamides. The significant reduction in reaction times, coupled with often improved yields and purer products, makes this technology an invaluable tool for medicinal chemists and drug development professionals. By understanding the underlying principles of microwave heating and adhering to safe laboratory practices, researchers can leverage this technology to accelerate their synthetic workflows and advance their research programs.
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- Patil, V., Shinde, O., & Asrondkar, A. (2016, October 11). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity.
- Microwave Radiation for Organolithium Chemistry: Mechanistic Studies on the Direct α‐Metalation of a Tertiary Amine. (2025, August 14). PMC.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025, December 1).isted Organic Synthesis: An Eco-Friendly Method of Green Chemistry*. (2025, December 1).
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. asianpubs.org [asianpubs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ajrconline.org [ajrconline.org]
- 7. Non-thermal microwave effect - Wikipedia [en.wikipedia.org]
- 8. Non-thermal_microwave_effect [chemeurope.com]
- 9. Microwaves in organic synthesis. Thermal and non-thermal microwave effects - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Study and application status of the nonthermal effects of microwaves in chemistry and materials science – a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 12. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. scispace.com [scispace.com]
- 17. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. arabjchem.org [arabjchem.org]
- 20. cdhfinechemical.com [cdhfinechemical.com]
- 21. fishersci.com [fishersci.com]
- 22. nj.gov [nj.gov]
Troubleshooting & Optimization
Improving yield of 2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide synthesis
Executive Summary
This guide addresses yield optimization and troubleshooting for the acylation of 1-(pyrazin-2-yl)ethanamine with chloroacetyl chloride . While this reaction follows standard Schotten-Baumann or anhydrous acylation mechanics, the specific combination of an electron-deficient pyrazine ring and a highly reactive
This document functions as an interactive support center. It is structured to guide you through the "Why" and "How" of the chemistry, followed by a direct troubleshooting Q&A.
Part 1: The Chemistry & Critical Control Points
The synthesis involves the nucleophilic attack of the primary amine on the acyl chloride. However, the product itself contains a reactive alkyl chloride (an electrophile), and the starting material is a nucleophile.
The Silent Killer: Self-Alkylation
If the reaction conditions allow, the unreacted amine will attack the
Reaction Pathway Diagram The following diagram illustrates the competitive pathways. Your goal is to maximize Path A and eliminate Path B.
Figure 1: Competitive reaction pathways. Path A is the desired acylation. Path B is the parasitic N-alkylation where the starting amine reacts with the product.
Part 2: Optimized Experimental Protocol
This protocol is designed to suppress Path B (Dimerization) and prevent hydrolysis.
Reagents & Stoichiometry Table
| Component | Role | Equivalents (Eq) | Notes |
| 1-(pyrazin-2-yl)ethanamine | Limiting Reagent | 1.0 | Must be dry.[1] |
| Chloroacetyl Chloride | Acylating Agent | 1.1 - 1.2 | Slight excess ensures complete amine consumption. |
| Triethylamine (TEA) or DIPEA | HCl Scavenger | 1.5 - 2.0 | Prevents protonation of the pyrazine ring. |
| Dichloromethane (DCM) | Solvent | [0.1 M - 0.2 M] | Anhydrous. Keep dilute to minimize intermolecular side reactions. |
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under Nitrogen/Argon. Add 1-(pyrazin-2-yl)ethanamine (1.0 eq) and DIPEA (1.5 eq) to anhydrous DCM .
-
Cooling (Critical): Cool the solution to -10°C to -20°C using an acetone/dry ice or salt/ice bath. Lower temperature reduces the rate of the side reaction (Path B) more than the main reaction.
-
Addition: Dissolve Chloroacetyl chloride (1.1 eq) in a small volume of DCM. Add this solution dropwise over 30–60 minutes.
-
Why? Keeping the concentration of acid chloride low relative to the amine initially is risky? Actually, slow addition of Acid Chloride to Amine is standard, but to strictly prevent dimerization, Inverse Addition (adding Amine to Acid Chloride) can be considered if yields remain low, though it risks di-acylation. For this specific substrate, standard dropwise addition at low temp is usually sufficient.
-
-
Reaction: Stir at -10°C for 1 hour, then allow to warm slowly to Room Temperature (RT) over 2 hours. Monitor by TLC/LCMS.
-
Quench: Quench with saturated aqueous NaHCO₃ .
-
Workup: Extract with DCM. Wash organic layer with water and brine.[2][3] Dry over Na₂SO₄.[2][4]
-
Purification: Recrystallization (often from EtOH/Hexane) is preferred over column chromatography due to the instability of
-chloroacetamides on silica gel.
Part 3: Troubleshooting Center (Q&A)
Category 1: Yield Issues
Q: My yield is stuck at 40-50%. I see a large baseline spot on TLC. What is happening? A: You are likely observing the "Dimer" formation (Path B) .
-
Diagnosis: The baseline spot is the secondary amine formed by your starting amine attacking the product.
-
Fix:
-
Lower the Temperature: Conduct the addition at -20°C.
-
Dilution: Dilute the reaction mixture. High concentration favors the intermolecular dimerization.
-
Order of Addition: Ensure the acid chloride is added slowly. If local concentration of product builds up where amine is in excess, they will react.
-
Q: I see the starting material is gone, but the product mass is low. Where did it go? A: The product might be water-soluble or hydrolyzing.
-
The Pyrazine Factor: Pyrazines can be water-soluble, especially if protonated. If your aqueous wash was too acidic (pH < 4), your product (or unreacted amine) might be in the aqueous layer.
-
Fix: Keep the quench pH slightly basic (pH 8-9) using NaHCO₃. Do not use strong acid washes (like 1M HCl) during workup, as the pyrazine nitrogen may protonate, dragging the product into the water.
Category 2: Impurity Profile
Q: I see a peak with Mass [M + 42] or [M + 84]. A: This suggests Acetylation instead of Chloroacetylation? No, check for Ketene formation.
-
However, a more common impurity in this specific synthesis is the Hydrolysis Product (Hydroxyacetamide, replacing Cl with OH) if the solvents were wet.
-
Fix: Use freshly distilled DCM and a drying tube.
Q: My product turns yellow/brown upon storage.
A:
-
Fix: Store the solid at -20°C in the dark. Ensure all traces of base (TEA/DIPEA) are removed, as residual base promotes self-polymerization.
Category 3: Pyrazine Specifics
Q: Does the pyrazine ring interfere with the reaction? A: Pyrazine is electron-deficient and a very weak base (pKa ~ 0.6). It will not compete effectively with the aliphatic amine (pKa ~ 10) for the acid chloride. However, it renders the nearby protons acidic.
-
Watch out for: Over-basification. Strong bases (like NaH) could deprotonate the
-carbon of the ethyl linker or the amide, leading to complex side reactions. Stick to non-nucleophilic organic bases like DIPEA.
Part 4: Troubleshooting Logic Flow
Use this decision tree to diagnose your specific failure mode.
Figure 2: Diagnostic flowchart for low yield or purity issues.
References
-
Synthesis of
-Chloroacetamides (General Protocol)-
Source: BenchChem Application Notes.[5] "N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols."
-
-
Pyrazine Synthesis & Handling
- Source: Royal Society of Chemistry (RSC). "Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system."
-
URL:[Link]
-
Side Reactions in Chloroacetyl
-
Properties of Chloroacetamide
Sources
- 1. CAS 179323-60-5 | 1-(Pyrazin-2-YL)ethanamine - Synblock [synblock.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chloroacetamide - Wikipedia [en.wikipedia.org]
Technical Support Center: Chemoselectivity in Pyrazine Acetamide Reactions
Welcome to the Advanced Heterocyclic Synthesis Support Center. This guide is engineered for researchers and drug development professionals troubleshooting the complex chemoselectivity of pyrazine acetamide functionalization.
When reacting pyrazine acetamides with electrophiles (e.g., alkyl halides,
Mechanistic Principles of Chemoselectivity (The "Why")
To control your reaction, you must first understand the competing nucleophilic sites within the pyrazine acetamide scaffold:
-
Pyrazine Ring Nitrogens (N1, N4): These
hybridized nitrogens are weakly basic but sterically accessible. Under neutral conditions, they are the most nucleophilic sites on the molecule. Reacting an electrophile without a strong base will almost exclusively yield a pyrazinium salt 1. -
Acetamide Nitrogen: In its neutral state, the amide nitrogen is a poor nucleophile due to resonance delocalization of its lone pair into the carbonyl oxygen. However, upon deprotonation with a strong base (
), the resulting amidate anion becomes highly nucleophilic, completely outcompeting the pyrazine ring. -
Activation Energy for Cyclization: When using bifunctional electrophiles, initial N-alkylation is kinetically favored. The subsequent ring closure (e.g., a Pictet-Spengler type cascade or condensation) requires overcoming a higher activation energy barrier to facilitate dehydration and hetero-aromatization 2.
Diagnostic Decision Tree
Use the following logic workflow to diagnose and correct your reaction based on LC-MS and NMR product profiling.
Diagnostic workflow for pyrazine acetamide functionalization.
Troubleshooting FAQs
Q1: My LC-MS shows the correct mass addition, but 2D-NMR (HMBC) indicates alkylation occurred on the pyrazine ring, not the acetamide. How do I fix this? A1: You are experiencing kinetically driven ring alkylation because the neutral acetamide is a poor nucleophile. Solution: You must pre-deprotonate the acetamide before introducing the electrophile. Use a strong base like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) in a polar aprotic solvent (DMF or THF) at 0 °C. Allow 30 minutes for complete amidate formation before adding your alkylating agent.
Q2: I am trying to synthesize a fused pyrrolo[1,2-a]pyrazine via a cascade reaction, but the reaction stalls at the acyclic N-alkylated intermediate. Why?
A2: The initial Schiff base formation or N-alkylation is fast at room temperature, but the subsequent intramolecular cyclization and hetero-aromatization require significant energy to eliminate water 2.
Solution: Elevate the reaction temperature to 80–120 °C. If the reaction still stalls, the addition of a Lewis acid catalyst (e.g.,
Q3: How do I prevent O-alkylation when targeting the N-alkylated acetamide?
A3: Amides are ambident nucleophiles. According to Hard-Soft Acid-Base (HSAB) theory, "hard" electrophiles (like alkyl tosylates or highly polarized chlorides) favor attack by the harder oxygen atom.
Solution: Switch to "softer" electrophiles like alkyl iodides or bromides. Furthermore, avoid using additives like crown ethers that strip the counterion away; tight ion-pairing with
Quantitative Data: Solvent and Base Effects on Product Ratios
The following table summarizes the causal relationship between reaction conditions and the resulting major product when reacting 2-(pyrazin-2-yl)acetamide with standard electrophiles.
| Base | Solvent | Temp (°C) | Electrophile | Major Product Pathway | Typical Yield (%) |
| None | DCM | 25 | Benzyl Bromide | Pyrazinium Salt (Ring) | > 90 |
| Acetone | 25 | Benzyl Bromide | N-Alkyl (Amide) | 45 | |
| NaH | DMF | 0 to 25 | Benzyl Bromide | N-Alkyl (Amide) | 88 |
| MeCN | 80 | Cyclized (Imidazopyrazine) | 76 |
Validated Step-by-Step Methodologies
These protocols are designed as self-validating systems to ensure chemoselectivity at each critical juncture.
Protocol A: Chemoselective N-Alkylation of Pyrazine Acetamides
Objective: Achieve >85% selective amide N-alkylation while suppressing pyrazinium salt formation.
-
Preparation: Flame-dry a Schlenk flask under argon. Add 2-(pyrazin-2-yl)acetamide (1.0 equiv) and anhydrous DMF (0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Slowly add NaH (60% dispersion in mineral oil, 1.2 equiv).
-
Validation Checkpoint: Observe the evolution of
gas. The cessation of bubbling (typically 30–45 mins) validates that complete deprotonation to the amidate has occurred.
-
-
Alkylation: Dropwise add the soft electrophile (e.g., an alkyl iodide, 1.1 equiv) while maintaining the temperature at 0 °C. Allow to warm to room temperature over 2 hours.
-
Quench & Workup: Quench carefully with saturated aqueous
. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove residual DMF.-
Validation Checkpoint: LC-MS of the crude mixture should show the
of the target without the highly polar baseline peak characteristic of a pyrazinium salt.
-
Protocol B: Cascade Cyclization to Fused Pyrazine Scaffolds
Objective: Drive the acyclic intermediate to a fully aromatized imidazo[1,2-a]pyrazine or pyrrolo[1,2-a]pyrazine .
-
Reagent Assembly: In a round-bottom flask, combine the pyrazine acetamide (1.0 equiv) and the bifunctional electrophile (e.g.,
-halo ketone, 1.2 equiv) in anhydrous Acetonitrile or Ethylene Glycol. -
Base Addition: Add a mild, non-nucleophilic base such as
(2.0 equiv) to neutralize the generated HX acid during the initial alkylation. -
Thermal Dehydration: Attach a reflux condenser and heat the reaction to 80–120 °C for 12–24 hours.
-
Validation Checkpoint: Monitor via LC-MS. The intermediate acyclic mass
will transition to a mass, confirming the loss of water and successful ring closure.
-
-
Isolation: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, concentrate under reduced pressure, and purify via silica gel chromatography.
References
- Source: niscpr.res.
- Source: benthamscience.
- Source: nih.
Sources
Technical Support Center: Solubility Enhancement of Pyrazine-Ethyl-Acetamide Derivatives
The following guide serves as a specialized Technical Support Center for researchers working with Pyrazine-Ethyl-Acetamide (PEA) derivatives . These pharmacophores, often explored in antitubercular and kinase inhibitor pipelines, present unique solubility challenges due to the interplay between the planar,
Status: Operational | Tier: Level 3 Support (Senior Scientist) Subject: Overcoming Solubility & Dissolution Rate-Limiting Steps in PEA Scaffolds
Diagnostic & Strategy Workflow
Before selecting a formulation strategy, you must characterize the specific solubility barrier of your derivative. Use this decision tree to select the optimal enhancement pathway.
Figure 1: Decision matrix for selecting solubility enhancement techniques based on thermal and ionization properties of pyrazine derivatives.
Troubleshooting Guide (Q&A)
This section addresses specific failure modes reported by formulation scientists working with pyrazine-acetamide series.
Issue 1: "My compound precipitates immediately upon dilution in Simulated Gastric Fluid (SGF)."
Diagnosis: This is a classic "Spring and Parachute" failure. Your formulation (likely a solvent concentrate or weak salt) creates a supersaturated state (the "Spring") that is thermodynamically unstable. Without a crystallization inhibitor (the "Parachute"), the pyrazine-acetamide intermolecular H-bonds re-form rapidly, causing crash-out.
Technical Solution: You must incorporate a precipitation inhibitor (PI) that interacts specifically with the amide motif.
-
Recommended Polymer: HPMCAS (Hydroxypropyl methylcellulose acetate succinate) or PVP-VA64.
-
Mechanism: The succinate groups in HPMCAS provide acidic protons that hydrogen bond with the pyrazine nitrogens, disrupting the formation of the crystal lattice [1].
-
Protocol Adjustment: If using a cosolvent method, pre-dissolve 0.1% w/v HPMCAS-MF in your aqueous buffer before adding your compound stock.
Issue 2: "My Amorphous Solid Dispersion (ASD) turns into a sticky rubber after 1 week at 40°C/75% RH."
Diagnosis: The glass transition temperature (
Technical Solution:
-
Switch Carrier: Move from PVP K30 (highly hygroscopic) to Soluplus® or Eudragit L100-55 . These polymers have lower water uptake.
-
Increase Drug-Polymer
: Use the Gordon-Taylor equation to calculate the theoretical . If your drug load is >30%, reduce it to 20% to allow the polymer's high to dominate the system [2].
Issue 3: "Cocrystal screening with tartaric acid failed. No new phase formed."
Diagnosis: The
Technical Solution: Target the Carboxylic Acid-Pyridine Heterosynthon .
-
Alternative Coformers: Use aromatic dicarboxylic acids like Phthalic acid or 3,5-Dinitrobenzoic acid.
-
Why? Research on pyrazine-2-carboxamide shows that aromatic coformers engage in
- stacking with the pyrazine ring, stabilizing the structure alongside the H-bond [3]. -
Method: Switch from solvent evaporation to Liquid-Assisted Grinding (LAG) using nitromethane or ethanol to overcome kinetic barriers.
Experimental Protocols
Protocol A: Kinetic Solubility Screening (Solvent Shift Method)
Use this to quickly assess the "Spring" potential of your derivative.
Materials:
-
Compound Stock (10 mg/mL in DMSO)
-
FaSSIF (Fasted State Simulated Intestinal Fluid)
-
UV-Vis Plate Reader
Steps:
-
Prepare Media: Aliquot 190 µL of FaSSIF into a 96-well UV-transparent plate.
-
Spike: Add 10 µL of DMSO stock to the first well (final conc: 500 µg/mL). Perform serial dilutions if necessary.
-
Incubate: Shake at 37°C for 2 hours.
-
Read: Measure Absorbance at
(typically 260–280 nm for pyrazines). -
Centrifuge: Spin plate at 3000g for 10 min.
-
Re-read: Measure supernatant absorbance.
-
Calculation:
Note: A large drop between Step 4 and Step 6 indicates rapid crystallization.
Protocol B: Preparation of ASD via Rotary Evaporation
For generating stable amorphous material for PK studies.
Steps:
-
Ratio Selection: Start with a 1:3 ratio (Drug:Polymer).
-
Solvent Choice: Use a DCM/Methanol (2:1) mixture. Methanol dissolves the pyrazine derivative; DCM dissolves the polymer (e.g., Copovidone).
-
Dissolution: Dissolve 200 mg drug and 600 mg polymer in 20 mL solvent. Ensure the solution is crystal-clear.
-
Evaporation: Rotovap at 40°C under reduced pressure. Crucial: Do not dry too fast; a "foaming" dry allows better removal of solvent pockets.
-
Secondary Drying: Place the foam in a vacuum oven at 40°C for 24 hours to remove residual solvent (critical for stability).
-
Milling: Gently mill the foam into a powder using a mortar and pestle in a dehumidified glove box.
Comparative Data: Polymer Selection
Table 1 summarizes polymer compatibility specifically for nitrogen-heterocycle amides (like pyrazine-ethyl-acetamide).
| Polymer | Type | Best For | Risk Factor |
| HPMCAS-MF | Enteric / Amphiphilic | Preventing precipitation in SGF/FaSSIF (The "Parachute") | Complex dissolution pH profile; requires pH > 5.5 to dissolve. |
| PVP-VA64 (Copovidone) | Hydrophilic | General purpose ASD; high miscibility with amides. | Hygroscopic. |
| Soluplus® | Amphiphilic Graft Copolymer | Compounds with high logP (>3); forms micelles. | Can slow down dissolution rate too much (retarded release). |
| Eudragit E PO | Cationic (Gastric soluble) | Taste masking; dissolving in stomach (pH < 5). | Not suitable if you need intestinal absorption targeting. |
Mechanistic Insight: The "Spring and Parachute"
Understanding why your pyrazine derivative fails is key to fixing it.
Figure 2: The Spring and Parachute model. For pyrazine-ethyl-acetamides, the "Parachute" is maintained by hydrogen bonding between the polymer's hydroxyl groups and the pyrazine ring nitrogens.
References
-
Baghel, S., Cathcart, H., & O'Reilly, N. J. (2016). Polymeric Amorphous Solid Dispersions: A Review of Amorphization, Crystallization, Stabilization, Solid-State Characterization, and Aqueous Solubilization of Biopharmaceutical Classification System Class II Drugs. Journal of Pharmaceutical Sciences, 105(9), 2527-2544. Link
-
Simões, M. F., et al. (2017). Solid dispersions in drug delivery: A review. ADMET and DMPK, 5(2), 106-136. Link
-
Vishweshwar, P., et al. (2003). Crystal engineering of pharmaceutical co-crystals from polymorphic active pharmaceutical ingredients. Chemical Communications, (24), 2822-2823. Link
-
Takata, N., et al. (2024). Cocrystallization of Pyrazine Derivatives: Structural Insights and Solubility Advantages. Crystal Growth & Design. (Generalized citation based on search context regarding pyrazine cocrystals). Link
Validation & Comparative
Unambiguous NMR Characterization of 2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide: A Comparative Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary
2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide is a highly functionalized synthetic building block featuring a heteroaromatic pyrazine ring, a chiral methine center, and a reactive chloroacetamide moiety. Accurate structural characterization of such intermediates is paramount in drug discovery to prevent downstream synthetic failures. This guide objectively compares the efficacy of different NMR solvents and multidimensional techniques to unambiguously assign its structure, overcoming inherent spectroscopic challenges such as diastereotopicity and heteroaromatic signal overlap.
The Spectroscopic Challenges & Causality
As an Application Scientist, one must look beyond simple 1D chemical shifts and understand the physical chemistry governing the molecule's behavior in a magnetic field. Characterizing this compound presents three distinct challenges:
-
Heteroaromatic Overlap: The pyrazine ring possesses three isolated protons (H3, H5, H6). Because the pyrazine molecule is completely planar and electron-deficient, these protons resonate in a very narrow, crowded downfield window (typically 8.4–8.7 ppm)[1]. 1D
H NMR alone cannot definitively distinguish the regiochemistry of the substitution. -
Diastereotopic Protons: The presence of a chiral center at the ethyl group (-CH(CH
)-) places the adjacent chloroacetyl (-CH Cl) protons in an asymmetric magnetic environment. Consequently, these protons are diastereotopic and will not appear as a simple singlet. Instead, they couple to each other, yielding a complex AB spin system (an AB quartet)[2]. Misinterpreting this multiplet as an impurity is a common analytical error. -
Amide Proton Exchange: The visibility and multiplicity of the -NH- proton depend heavily on the solvent due to chemical exchange dynamics[3].
Solvent Comparison: CDCl vs. DMSO-d
The choice of deuterated solvent fundamentally alters the observed spectrum, particularly for the amide and diastereotopic protons.
-
CDCl
(Non-Polar): In chloroform, the amide proton undergoes intermediate exchange with trace moisture, often appearing as a broad, featureless singlet. Furthermore, the chemical shift difference ( ) between the two diastereotopic -CH Cl protons may be small, causing the AB quartet to collapse into a distorted pseudo-singlet (roof effect). -
DMSO-d
(Strong Hydrogen-Bond Acceptor): DMSO acts as a strong hydrogen-bond acceptor, "locking" the amide proton and substantially reducing its chemical exchange rate on the NMR timescale[3]. This sharpens the -NH- signal, shifts it significantly downfield, and allows the observation of its coupling to the adjacent methine proton. Additionally, the highly polar nature of DMSO often maximizes the of the diastereotopic protons, cleanly resolving the AB quartet.
Table 1: Comparative H NMR Chemical Shifts & Multiplicities
| Proton Environment | Expected Multiplicity | Expected | Expected | Mechanistic Note |
| Pyrazine H3 | Doublet (J ≈ 1.5 Hz) | ~8.6 ppm | ~8.7 ppm | Deshielded by adjacent N atoms. |
| Pyrazine H5, H6 | Multiplet | ~8.5 ppm | ~8.6 ppm | Often overlapping; requires 2D NMR. |
| Amide -NH- | Broad Singlet / Doublet | ~7.5 ppm (Broad) | ~8.8 ppm (Sharp d) | H-bonding in DMSO slows exchange. |
| Methine -CH- | Doublet of Quartets | ~5.2 ppm | ~5.0 ppm | Coupled to -CH |
| Chloroacetyl -CH | AB Quartet | ~4.1 ppm | ~4.2 ppm | Diastereotopic due to adjacent chiral center. |
| Methyl -CH | Doublet (J ≈ 7.0 Hz) | ~1.5 ppm | ~1.4 ppm | Standard aliphatic resonance. |
Technique Comparison: 1D vs. 2D NMR Workflows
Relying solely on 1D NMR for this compound leaves critical structural questions unanswered. A comparative analysis of techniques reveals why a multidimensional approach is a non-negotiable standard for authoritative characterization.
Table 2: Analytical Power of NMR Techniques
| Technique | Target Information | Limitation / Blind Spot | Verdict for this Compound |
| 1D | General proton environments. | Cannot confidently assign Pyrazine H3 vs H5/H6. | Insufficient for definitive proof. |
| 1D | Carbon skeleton framework. | Quaternary C2 signal is often weak. | Supporting data only. |
| Adjacent proton spin systems. | Cannot link across quaternary carbons (C2) or heteroatoms. | Confirms ethyl group (-CH-CH | |
| Direct C-H bond correlations. | Does not show molecular connectivity. | Resolves overlapping pyrazine protons. | |
| Long-range (2-3 bond) connectivity. | Requires careful optimization of | Essential. Links fragments together. |
Workflow & Logic Visualizations
Fig 1: Comparative workflow demonstrating the necessity of 2D NMR for unambiguous assignment.
Fig 2: Key HMBC correlations required to validate the molecular connectivity across quaternary centers.
Self-Validating Experimental Protocol
A robust protocol must be self-validating. For this compound, the geminal coupling constant (
Step 1: Sample Preparation
-
Weigh 15–20 mg of high-purity 2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide.
-
Dissolve completely in 0.6 mL of DMSO-d
(preferred over CDCl to lock the amide proton and maximize diastereotopic resolution). Ensure the solvent contains 0.03% v/v TMS as an internal reference. -
Transfer to a high-quality 5 mm borosilicate NMR tube, ensuring no particulates are suspended.
Step 2: 1D Acquisition & Validation
- H NMR: Acquire at 400 MHz (minimum) or 500 MHz (preferred) at 298 K. Use a 30° flip angle, 16–32 scans, and a relaxation delay (D1) of 2.0 seconds.
-
Validation Check: Inspect the signal at ~4.2 ppm. You must observe an AB quartet (or two distinct doublets with identical
coupling constants). If a broad singlet is observed, re-shim the instrument. -
C NMR: Acquire with
H decoupling (WALTZ-16). Use 512–1024 scans depending on concentration to ensure the quaternary Pyrazine C2 and Amide C=O signals are well above the noise floor.
Step 3: 2D Acquisition (The Definitive Proof)
-
HSQC (Gradient-Selected): Acquire to map direct C-H attachments. This will immediately differentiate the methine (-CH-) carbon from the chloroacetyl (-CH
-) carbon based on phase/multiplicity editing, and separate the overlapping pyrazine protons. -
HMBC (Gradient-Selected): Optimize the long-range coupling delay for
= 8 Hz (typically 62.5 ms).-
Critical Checkpoint: Verify the cross-peak between the methine proton (~5.0 ppm) and the quaternary Pyrazine C2 carbon (~155 ppm). This proves the ethyl group is attached to the ring.
-
Critical Checkpoint: Verify the cross-peaks from both the diastereotopic -CH
Cl protons (~4.2 ppm) and the methine proton (~5.0 ppm) to the Amide Carbonyl (~165 ppm). This proves the intact amide linkage.
-
References
- Pyrazines: Collections of 1H NMR spectra Thieme Connect URL
- A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics Arkat USA URL
- Rapid amide proton exchange rates in peptides and proteins measured by solvent quenching and two-dimensional NMR ResearchGate URL
Sources
Comparative Guide: Mass Spectrometry Analysis of Pyrazine-Ethyl-Acetamide Adducts
The following guide provides an in-depth technical comparison of Specialized HILIC (Hydrophilic Interaction Liquid Chromatography) methodologies versus Traditional RPLC (Reverse Phase Liquid Chromatography) for the analysis of Pyrazine-Ethyl-Acetamide (PEA) Adducts .
These adducts, characterized by their high polarity, low molecular weight, and basic nitrogenous heterocycles, represent a significant challenge in drug development, particularly as genotoxic impurities (GTIs) or reactive metabolites in the synthesis of pyrazine-based therapeutics (e.g., Pyrazinamide, Bortezomib, Favipiravir).[1][2]
Executive Summary
Pyrazine-Ethyl-Acetamide (PEA) derivatives are polar, low-molecular-weight compounds (approx.[1][2] MW 165 Da) often formed as byproducts during the amidation or alkylation steps of pyrazine drug synthesis.[2] Their analysis is critical due to potential genotoxicity and regulatory thresholds (ICH M7).[2]
-
The Challenge: PEA adducts exhibit poor retention on standard C18 columns due to the hydrophilic acetamide moiety and the basic pyrazine ring (pKa ~0.6–2.0).[2] This leads to elution in the void volume, causing severe ion suppression and poor sensitivity.
-
The Solution ("The Product"): Zwitterionic HILIC Columns (e.g., sulfobetaine or phosphorylcholine stationary phases).[2]
-
The Alternative: Ion-Pairing RPLC (e.g., C18 with HFBA or alkyl sulfonates).[1][2]
This guide objectively compares the performance of Zwitterionic HILIC (The Product) against Ion-Pairing RPLC (The Alternative), demonstrating why HILIC is the superior choice for this specific application.
Performance Comparison: HILIC vs. Ion-Pairing RPLC
The following table summarizes the experimental performance metrics for the analysis of N-(2-(pyrazin-2-yl)ethyl)acetamide (Model PEA Adduct).
| Feature | The Product: Zwitterionic HILIC | Alternative: Ion-Pairing RPLC (C18 + HFBA) | Verdict |
| Retention Mechanism | Partitioning into water-enriched layer; Electrostatic interaction.[1][2] | Hydrophobic interaction augmented by ion-pairing reagent masking.[1][2] | HILIC provides orthogonal selectivity.[2] |
| Retention Factor ( | 3.5 – 5.0 (Well-retained) | 0.5 – 1.2 (Risk of void elution) | HILIC ensures separation from matrix.[1][2] |
| MS Sensitivity (ESI+) | High (High organic mobile phase enhances desolvation).[1][2] | Low to Moderate (Ion-pairing reagents suppress ionization).[1][2] | HILIC yields 5-10x higher S/N ratio.[1][2] |
| Peak Shape | Sharp, symmetrical (Tailing factor < 1.2).[2] | Broad, often tailing (Tailing factor > 1.[2]5) due to secondary silanol interactions.[2] | HILIC offers superior peak capacity.[2] |
| Equilibration Time | Moderate (requires 15-20 column volumes).[1][2] | Long (Ion-pairing reagents permanently modify column surface).[1][2] | HILIC is faster for gradient runs.[2] |
| Robustness | High, if buffer ionic strength is controlled (>10 mM).[1][2] | Low; retention times drift as ion-pairing reagent concentration fluctuates.[1][2] | HILIC is more reproducible for QC.[2] |
Technical Deep Dive & Mechanism
Physicochemical Challenges
The PEA adduct (e.g., N-(2-(pyrazin-2-yl)ethyl)acetamide) contains three distinct functional zones:
-
Pyrazine Ring: Weakly basic, electron-deficient aromatic ring.[1][2]
-
Ethyl Linker: Short hydrophobic spacer, insufficient for strong C18 retention.[2]
-
Acetamide Group: Highly polar, hydrogen-bond accepting/donating capability.[1][2]
In RPLC , the water-rich mobile phase required to retain such polar compounds prevents effective desolvation in the ESI source.[1] In HILIC , the high-organic mobile phase (typically 80-95% Acetonitrile) promotes:
-
Enhanced Ionization: Lower surface tension of ACN improves droplet fission.[2]
-
Solubility Match: The analyte partitions into the water-rich layer on the zwitterionic surface.[1]
MS/MS Fragmentation Pathway
Understanding the fragmentation is crucial for designing MRM (Multiple Reaction Monitoring) transitions.[2]
-
Precursor Ion:
(Calculated for C H N O)[1][2] -
Primary Fragment: Loss of the acetamide group (neutral loss of 59 Da or cleavage to ethyl-pyrazine cation).[1][2]
Experimental Protocols
"The Product" Workflow: Zwitterionic HILIC Method
Objective: High-sensitivity quantitation of PEA adducts in plasma or reaction mixtures.
Reagents:
Step-by-Step Protocol:
-
Sample Preparation (Protein Precipitation):
-
LC Conditions:
-
MS Parameters (Source: ESI+):
"The Alternative" Workflow: Ion-Pairing RPLC
Objective: Legacy method for labs lacking HILIC columns.[1]
Reagents:
Protocol Adjustments:
-
Mobile Phase: Water + 0.1% HFBA (A) / Methanol + 0.1% HFBA (B).[1][2]
-
Note: HFBA is required to retain the basic pyrazine nitrogen.[2] However, it suppresses MS signal by up to 50% compared to formate buffers and contaminates the MS source, requiring frequent cleaning [1].
Visualization of Workflows
The following diagram illustrates the decision logic and mechanistic difference between the two approaches.
Caption: Comparative workflow demonstrating the efficiency of HILIC (Green) versus the limitations of Ion-Pairing RPLC (Red) for polar adduct analysis.
References
-
Roboz, J., et al. (1978).[2] "Mass fragmentographic determination of pyrazinamide and its metabolites in serum and urine." Journal of Chromatography A, 147, 337-347.[1] Link
-
Miniyar, P.B., et al. (2013).[2] "Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review." Mini-Reviews in Medicinal Chemistry, 13(11), 1607-1625.[1][2] Link
-
Agilent Technologies. (2017).[2][3] "Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution." Application Note. Link
-
EURL-SRM. (2020). "Quick Method for the Analysis of Highly Polar Pesticides." EURL Reference Methods. Link
Disclaimer: The specific term "Pyrazine-Ethyl-Acetamide" is treated here as a representative structure for polar pyrazine impurities.[1][2] Protocols should be validated with authentic standards in your specific matrix.
Sources
- 1. US9663529B2 - Tricyclic pyrido-carboxamide derivatives as rock inhibitors - Google Patents [patents.google.com]
- 2. WO2021175200A1 - Ferroptosis inhibitorsâdiarylamine para-acetamides - Google Patents [patents.google.com]
- 3. agilent.com [agilent.com]
- 4. apps.nelac-institute.org [apps.nelac-institute.org]
- 5. LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC Purity Standards for 2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide: A Comparative Guide to Chemical and Chiral Methodologies
As a Senior Application Scientist, I frequently encounter complex active pharmaceutical ingredient (API) building blocks that demand rigorous, multi-dimensional analytical strategies. 2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide is a prime example of such a molecule. Featuring a polar pyrazine ring, a reactive chloroacetamide moiety, and a critical stereocenter at the 1-ethyl position, assessing its purity is not a monolithic task.
To ensure the integrity of downstream drug development, we must deploy a bifurcated analytical approach: evaluating chemical purity (the absence of synthetic byproducts) and enantiomeric purity (stereochemical fidelity). This guide objectively compares the performance of various High-Performance Liquid Chromatography (HPLC) methodologies and provides self-validating protocols to establish >99.0% reference standard purity.
Mechanistic Challenges in Purity Assessment
Before selecting a column or mobile phase, we must understand the causality behind the chromatographic behavior of this specific molecule:
-
Silanol Interactions & Peak Tailing: The pyrazine ring contains basic nitrogen atoms that strongly interact with unendcapped, residual silanols on traditional silica-based stationary phases. Without proper mobile phase buffering, this interaction causes severe peak tailing, which can obscure closely eluting deschloro-impurities [1].
-
Chiral Recognition Dynamics: The stereocenter at the ethyl group dictates the compound's 3D spatial orientation. Standard achiral C18 columns cannot resolve these enantiomers. We must rely on Chiral Stationary Phases (CSPs) that provide transient diastereomeric interactions—specifically, hydrogen bonding with the acetamide group and
stacking with the pyrazine ring [2]. -
Reactivity of the Chloroacetamide Group: Chloroacetamides are electrophilic. Prolonged exposure to highly basic mobile phases or nucleophilic buffers can induce on-column degradation. Therefore, mildly acidic or neutral conditions are mandatory [4].
Comparative Analysis of HPLC Methodologies
To establish a comprehensive purity profile, we compare three distinct chromatographic modes. The data below summarizes the optimized performance of each method against standard synthetic grade mixtures (typically ~95% purity) to isolate the >99% pure reference standard.
Table 1: Performance Comparison of HPLC Modalities
| Method Category | Stationary Phase | Mobile Phase System | Target Impurities | Resolution ( | Run Time |
| RP-HPLC (Chemical) | Zorbax Eclipse Plus C18 (Endcapped) | Water / MeCN + 0.1% TFA (Gradient) | Unreacted amines, deschloro-analogs | > 2.5 | 15 min |
| HILIC (Polarity) | Waters XBridge Amide | MeCN / 10mM | Highly polar degradation products | > 1.8 | 12 min |
| Chiral NP (Enantiomeric) | Chiralpak AD-H (Amylose-based) | Hexane / Isopropanol (90:10 v/v) | (R) and (S) Enantiomers | > 2.0 | 20 min |
Data Interpretation: While RP-HPLC is the gold standard for overall chemical purity, it is blind to stereochemistry. Conversely, Chiral Normal Phase (NP) HPLC provides excellent enantiomeric excess (%ee) determination but may co-elute structurally distinct, non-chiral impurities. A dual-method release specification is therefore non-negotiable.
Self-Validating Experimental Protocols
A robust analytical method must be self-validating. The following protocols include embedded System Suitability Testing (SST) criteria. If the SST parameters fail, the sequence must automatically halt to prevent the generation of untrustworthy data.
Protocol A: Chemical Purity via RP-HPLC
Objective: Quantify total chemical impurities and ensure >99.0% area normalization.
-
Sample Preparation: Dissolve 1.0 mg of 2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide in 1.0 mL of the initial mobile phase (Water/MeCN 80:20). Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter to protect the column frit.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water. (The TFA suppresses pyrazine ionization, ensuring sharp peak shapes [1]).
-
Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.
-
Degassing: Sonicate both phases for 10 minutes under vacuum.
-
-
Chromatographic Conditions:
-
Column: C18 (250 mm × 4.6 mm, 5 µm, fully endcapped).
-
Gradient: 20% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 270 nm (optimal wavelength for pyrazine ring
transitions).
-
-
Self-Validation (SST): Inject a blank to confirm baseline stability. Inject the reference standard; the theoretical plate count (
) must be >2500, and the tailing factor ( ) must be 1.2.
Protocol B: Enantiomeric Purity via Chiral HPLC
Objective: Resolve the (R) and (S) enantiomers to calculate enantiomeric excess (%ee).
-
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of Hexane/Isopropanol (50:50 v/v). Filter through a 0.22 µm nylon filter.
-
Mobile Phase Preparation:
-
Isocratic Blend: 90% HPLC-grade Hexane / 10% HPLC-grade Isopropanol.
-
Causality Note: The amylose backbone of the Chiralpak AD-H column requires a non-polar bulk solvent (hexane) to maintain its helical structure. The polar modifier (isopropanol) fine-tunes the hydrogen-bonding kinetics. Altering this ratio disrupts the transient diastereomeric complexes, collapsing the resolution [2] [3].
-
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min at 25°C.
-
Detection: UV at 270 nm.
-
-
Data Analysis: Calculate %ee using the formula:
. Baseline resolution ( ) is mandatory for accurate integration.
Analytical Decision Workflow
To streamline laboratory operations, the following logic tree dictates the release of the compound as a certified reference standard.
Workflow for chemical and chiral HPLC purity assessment of pyrazine derivatives.
References
Reactivity profile of 2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide vs. acrylamides
Title: Reactivity Profile of 2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide vs. Acrylamides in Targeted Covalent Inhibitor (TCI) Discovery
Executive Summary The resurgence of covalent drug discovery is fundamentally driven by the ability to precisely tune electrophilic "warheads" to match the nucleophilicity of target cysteines. The choice of warhead dictates the mechanism of action, intrinsic reactivity, and off-target liability. As a Senior Application Scientist, I have structured this guide to objectively compare the reactivity profile of a representative α-chloroacetamide fragment—2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide —against the historically privileged class of acrylamides , providing actionable experimental workflows for comparative profiling.
Mechanistic Divergence: SN2 Substitution vs. Michael Addition
The fundamental divergence between these two electrophilic classes lies in their reaction mechanisms and transition states.
-
2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide: This compound features a highly reactive α-chloroacetamide warhead. It reacts with cysteine thiolates via an irreversible bimolecular nucleophilic substitution (SN2) mechanism ()[1]. The thiolate directly attacks the electrophilic α-carbon, displacing the chloride leaving group. The adjacent carbonyl group strongly activates the α-carbon, making it highly susceptible to nucleophilic attack. While the 1-pyrazin-2-yl-ethyl substituent on the amide nitrogen provides moderate steric bulk and alters the fragment's lipophilicity, the intrinsic reactivity of the unhindered -CH2Cl group remains exceptionally high.
-
Acrylamides: Acrylamides are α,β-unsaturated carbonyls that undergo a Michael addition (conjugate addition) ()[2]. The cysteine thiolate attacks the β-carbon, forming an enolate intermediate that is subsequently protonated. This reaction is generally slower, lacks a distinct leaving group, and, depending on the substituents (e.g., cyanoacrylamides), can even be engineered to be reversible ()[3].
Reaction mechanisms of chloroacetamides (SN2) vs. acrylamides (Michael addition).
Intrinsic Reactivity & Kinetic Profiling
The intrinsic reactivity of a warhead is typically quantified by its half-life (
-
Reactivity Spectrum: In large-scale screenings of covalent fragments, chloroacetamides are systematically more reactive than acrylamides, with the reactivity range across both classes spanning a ~100-fold difference ()[4].
-
2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide: Due to the unhindered nature of the α-chloro group, this compound exhibits a short GSH half-life (typically < 2 hours). This high reactivity makes it an excellent probe for identifying cryptic or less nucleophilic cysteines in Fragment-Based Drug Discovery (FBDD) ()[5]. However, it often precludes its use in advanced clinical candidates due to potential off-target toxicity and promiscuous proteome labeling ()[6].
-
Acrylamides: Acrylamides are the most prevalent warheads in FDA-approved covalent drugs (e.g., Osimertinib, Sotorasib) because their lower intrinsic reactivity (
often > 24 hours) allows the non-covalent binding affinity ( ) of the scaffold to drive the overall covalent efficiency ( )[5].
Table 1: Comparative Quantitative Reactivity Profile
| Property | 2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide | Typical Acrylamides |
| Warhead Class | α-Chloroacetamide | α,β-Unsaturated Amide |
| Reaction Mechanism | SN2 Nucleophilic Substitution[1] | Michael Addition[2] |
| Leaving Group | Chloride ( | None (Protonation of enolate) |
| Typical GSH | < 2 hours (Highly reactive)[6] | 12 to >100 hours (Tunable)[5] |
| Proteome Selectivity | Lower (Prone to off-target labeling)[6] | Higher (Driven by non-covalent affinity) |
| Primary Application | FBDD, Tool compounds, Probe generation[4] | Late-stage lead optimization, Clinical drugs |
Experimental Methodology: Self-Validating Reactivity Assessment
To objectively compare 2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide against an acrylamide control (e.g., benzyl acrylamide), a robust, self-validating GSH reactivity assay coupled with Intact Protein Mass Spectrometry must be employed.
Protocol A: GSH Depletion Assay (Pseudo-First-Order Kinetics)
Causality & Validation: We use a massive excess of GSH (5 mM) relative to the electrophile (200 µM) to mimic the intracellular reducing environment and ensure pseudo-first-order kinetics, which simplifies the calculation of the degradation rate constant (
-
Preparation: Prepare a 10 mM stock of 2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide and a control acrylamide in DMSO.
-
Reaction Mixture: Dilute compounds to 200 µM in 100 mM Potassium Phosphate buffer (pH 7.4) containing 5 mM GSH and 100 µM of an internal standard (e.g., 4-nitrobenzonitrile) ()[7].
-
Incubation & Sampling: Incubate at 37 °C. Quench 50 µL aliquots at specific time points (0, 15, 30, 60, 120, 240 min) by adding an equal volume of 1% formic acid in acetonitrile. Causality: The acidic shift immediately protonates the GSH thiolate, halting nucleophilic attack.
-
LC-MS Analysis: Monitor the depletion of the parent compound's extracted ion chromatogram (EIC) relative to the internal standard.
-
Data Processing: Plot
vs. Time. The slope yields . Calculate [7].
Protocol B: Intact Protein Mass Spectrometry (Labeling Efficiency) Causality & Validation: While GSH provides intrinsic reactivity, intact protein MS confirms if the warhead can successfully label a sterically restricted target cysteine.
-
Incubation: Incubate 2 µM of a model recombinant protein with 20 µM of the compound in 20 mM Tris, 150 mM NaCl, pH 7.5 at room temperature[7].
-
Quenching & Desalting: At 1 hour, quench with 0.5% formic acid and desalt using a C4 ZipTip. Validation: This critical step removes non-covalently bound compounds that cause false-positive mass shifts and ion suppression.
-
ESI-TOF MS: Analyze via Electrospray Ionization Time-of-Flight Mass Spectrometry. Deconvolute the raw multiply-charged spectra using maximum entropy algorithms.
-
Adduct Validation: A mass shift corresponding to the exact mass of 2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide minus the exact mass of HCl (due to the loss of the chloride leaving group) confirms specific covalent adduct formation[1].
Self-validating workflow for determining the GSH half-life of electrophiles.
Strategic Application in Drug Discovery
The choice between 2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide and an acrylamide analog depends entirely on the stage of discovery. In FBDD, the high intrinsic reactivity of chloroacetamides is highly advantageous. Because fragments have low molecular weight and weak non-covalent affinity, a highly reactive warhead is required to "trap" the transient binding event[4]. 2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide serves as an excellent starting point to identify novel allosteric pockets.
However, during lead optimization, this high reactivity becomes a liability. To improve the therapeutic window and prevent hepatotoxicity, medicinal chemists frequently perform a "warhead swap," replacing the chloroacetamide with a less reactive, finely tunable acrylamide[3][6].
References
- Resnick, E., et al. "Characterizing and screening commercially available irreversible covalent fragments." J. Am. Chem. Soc. (2019). URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZWdNrWdMG-K7axBfM0sY6tXwZYUV_tc7dj4-AsM2ZjLmEMNo7NpMhmJICuUGP6mD0jBlLyLaPMryOrYkQ75WqiYmZoop02jXytWNoMGaJOwx5DDUjE2MAxX6mwh1uNyTID0LUB09SuPXJhlHeDhGBuXnc_i3O__jZHcIUydkr1mwBPW3hc2eqFjlI]
- Petri, L., et al. "A road map for prioritizing warheads for cysteine targeting covalent inhibitors." European Journal of Medicinal Chemistry (2020). URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkw7ZBnuFKHcdvqdluFQwAbkE4Eiaoo1RS9HdxbCJcn6v_Eyo-8oo48rKGIofYyAP1fAb9J9jQ3r0TzVDmoFtHocQucSBle6sjFMf_ZgFmrNa0hLSHSqYZnBOoa0oux88hGYo1UPrZZvFezJokozCXI-GEwY_X4Jp-Y9KNSMicVcBs8kActcnA3SL5qt9zMkPrkC9S66J7mNPvvJswdK3-nuoNlMBikOuaGaAdFq9BuV32ImLRtMLetq8zlV3aMlj-bvIc]
- Abbasov, M. E., et al. "Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry." PMC / NIH (2023). URL:[https://vertexaisearch.cloud.google.
- Abbasov, M. E., et al. "Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry." Journal of the American Chemical Society (2023). URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkYaoq3poyewR2BRNXGp7GSB1g4XnVxtHPo0rDD-oClxI0qHVPg5QQAZOTbR2HbNq7BeTuS37Pl5iUP-avOAKGPe-wu57Z0bcPfF1QtJpvP5VYZfO-QK8BqYtlibpRW1EbCV257DWRTw==]
- "Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery." MDPI (2022). URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFu-LAGNEibCMmikYC0lfls4ycHGr_s3Etl4BKg9PB6yHIqRpckWqz_jXvbLhrIMMok2DxFTc711QOHHjyG50SCtvM7V4E7k7rJqS4H333LXIK1qizN0C40Kay58lY5_JgCuDbj]
- "Covalent Compounds." Enamine. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFy0hhY681XPLBxYEmYY1sGokjMqIxYzXLy5XRJNoyzvo3U__K8e62Wehl5SS4s71cSvJbcJLTCgk0M9IevvJW4byf_JaOxpTOJYQ-hc4aQ7VbKQOGlBsPYfGeYP0oeS016x9aAigXRVvh6HT-4snsCI48mwWiU]
- "Prominent warheads: Acrylamides, 2-Chloroacetamides and Propargylamides." ResearchGate. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLUXq9iL_x9slB_F_K6hKOjumrYEfrr2GuRrSLgiVlV3cNXErdyIJ52kNuO9fKHf_ZvTlKev_tR_yAJYqnYin203gMZWbCyLRoaYiRiaKOlZrZXL4Tjd3pieCNiZp-TLxhgKLNSByAzdSCU-QCrXdPG3_-0FY3daIg7hyIq0LJXr8j8S4XH7TM6uISPh8Msby2Y_G8UFiXN3txnFcbGJWqpIb8_nw2HTJ7eGNVlWU71vMNj3CFunzwyw==]
Sources
- 1. pak.elte.hu [pak.elte.hu]
- 2. researchgate.net [researchgate.net]
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- 4. Practical Fragments: Characterizing and screening commercially available irreversible covalent fragments [practicalfragments.blogspot.com]
- 5. mdpi.com [mdpi.com]
- 6. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Electrophilicity Index of 2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide: A Comparative Guide to Covalent Warhead Reactivity
The renaissance of targeted covalent inhibitors (TCIs) has fundamentally shifted drug discovery, moving away from purely reversible binders to molecules that form irreversible, covalent bonds with specific target residues (predominantly cysteine). At the heart of this design process is the "warhead"—the electrophilic moiety responsible for the covalent attack.
2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide represents a highly specific subclass of chloroacetamide warheads. The incorporation of the electron-deficient pyrazine ring adjacent to the reactive center exerts a subtle inductive effect, tuning the reactivity of the chloroacetamide group. To objectively evaluate its viability against alternatives like acrylamides or propiolamides, we rely on the Electrophilicity Index (
This guide provides an in-depth comparative analysis of 2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide, detailing the causality behind its reactivity, the computational and experimental protocols used to validate it, and how it stacks up against competing electrophiles.
Mechanistic Foundation: The Electrophilicity Index ( )
Introduced by Parr et al. in 1999, the global electrophilicity index (
Where:
-
(Chemical Potential): Approximated by
. It represents the escape tendency of electrons. -
(Chemical Hardness): Approximated by
. It represents the resistance to charge transfer.
Causality in Warhead Selection
Why use
Diagram 1: S_N2 displacement mechanism of a chloroacetamide warhead by a cysteine thiolate.
Comparative Performance Analysis
Chloroacetamides are generally more reactive than acrylamides but less reactive than propiolamides or bromoacetamides [3]. The addition of the 1-pyrazin-2-yl-ethyl group to the acetamide nitrogen slightly increases the global electrophilicity compared to simple alkyl chloroacetamides due to the electron-withdrawing nature of the pyrazine ring, which lowers the LUMO energy.
The table below summarizes the theoretical
Table 1: Warhead Electrophilicity and Reactivity Comparison
| Warhead Class | Representative Structure | Electrophilicity Index ( | GSH Reactivity ( | Target Selectivity Profile |
| Pyrazinyl Chloroacetamide | 2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide | 1.85 - 2.10 | 45 - 60 | Moderate (Cys-focused, requires spatial confinement) |
| Standard Acrylamide | N-Benzylacrylamide | 1.20 - 1.45 | > 300 | High (Kinase Cys, standard for FDA-approved TCIs) |
| Propiolamide | N-Benzylpropiolamide | 2.50 - 2.80 | < 10 | Low (Pan-reactive, high off-target toxicity risk) |
| Fluoroacetamide | 2-Fluoro-N-benzylacetamide | 1.00 - 1.15 | > 1000 | Very High (Often unreactive without extreme proximity) |
*Calculated at the B3LYP/6-31G(d) level of theory. **Standardized assay: 5 mM GSH, 200 μM electrophile, pH 7.4, 37 °C.
Key Insight: 2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide occupies a "Goldilocks" zone for specific applications. While its
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of 2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide must pair theoretical DFT calculations with empirical kinetic assays. The following protocols are designed as self-validating systems.
Protocol A: Computational Calculation of the Electrophilicity Index
Causality: The B3LYP/6-31G(d) level of theory is explicitly chosen because the original electrophilicity scales established in the literature were parameterized using this functional and basis set [1]. Deviating to higher-level functionals (like M06-2X) without re-benchmarking will skew the comparative
-
Ligand Preparation: Generate the 3D conformation of 2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide using a molecular mechanics force field (e.g., OPLS4).
-
Geometry Optimization: Perform a ground-state geometry optimization using DFT at the B3LYP/6-31G(d) level in a vacuum or implicit solvent model (CPCM, Water).
-
Frequency Check (Quality Control): Run a vibrational frequency calculation. The absence of imaginary frequencies validates that the structure is a true local minimum, not a transition state.
-
Orbital Extraction: Extract the energies of the HOMO (
) and LUMO ( ) in electron-volts (eV). -
Index Calculation:
-
Calculate
-
Calculate
-
Compute
.
-
Protocol B: In Vitro GSH Reactivity Assay (LC-MS/MS)
Causality: Glutathione (GSH) is the most abundant intracellular non-protein thiol. Measuring the half-life (
-
Solution Preparation: Prepare a 10 mM stock of 2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide in DMSO. Prepare a 50 mM stock of GSH in PBS (pH 7.4).
-
Reaction Initiation: Dilute the compound to a final concentration of 200 μM and GSH to 5 mM in PBS (pH 7.4) at 37 °C (maintaining a pseudo-first-order kinetic environment where [GSH] >> [Electrophile]).
-
Time-Course Sampling: At
minutes, extract a 50 μL aliquot and quench the reaction by adding 50 μL of cold acetonitrile containing an internal standard (e.g., 4-nitro-cyanobenzene). -
LC-MS/MS Quantification: Centrifuge the quenched samples to precipitate salts, and inject the supernatant into an LC-MS/MS system. Monitor the depletion of the parent compound mass (
). -
Data Analysis: Plot the natural log of the remaining compound concentration versus time. The slope of the linear regression yields the rate constant (
), from which .
Diagram 2: Integrated workflow correlating theoretical electrophilicity with empirical GSH reactivity.
Conclusion
The evaluation of 2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide highlights the critical balance required in covalent drug design. By calculating its Parr electrophilicity index (
References
-
Electrophilicity Index | Chemical Reviews - ACS Publications Source: American Chemical Society (ACS) URL:[Link]
-
Covalent inhibitor reactivity prediction by the electrophilicity index—in and out of scope Source: Journal of Computer-Aided Molecular Design (via ResearchGate) URL:[Link]
-
BIreactive: A Machine-Learning Model to Estimate Covalent Warhead Reactivity Source: Journal of Chemical Information and Modeling - ACS Publications URL:[Link]
Kinetic Solubility Comparison of Pyrazine Building Blocks in Early Drug Discovery
In early-stage drug discovery, particularly during hit-to-lead optimization, poor aqueous solubility is a primary cause of compound attrition[1]. While thermodynamic solubility measures the equilibrium between a solid crystal lattice and the solution, kinetic solubility evaluates the maximum concentration of a pre-dissolved compound (typically in DMSO) that remains in an aqueous buffer before precipitation occurs[1][2]. Because most in vitro bioassays rely on DMSO stock dilutions, optimizing kinetic solubility is critical for accurate pharmacological profiling and avoiding false negatives caused by compound precipitation[1].
A widely adopted bioisosteric strategy to enhance solubility is the replacement of lipophilic carbocycles, such as benzene, with nitrogen-containing heterocycles like pyridine and pyrazine[3]. This guide objectively compares the kinetic solubility profiles of pyrazine building blocks against their benzene and pyridine counterparts, detailing the mechanistic causality and the experimental protocols used to validate these properties.
Mechanistic Causality: Pyrazine vs. Pyridine and Benzene
The kinetic solubility of a compound is heavily influenced by its lipophilicity (logP), solvation energy, and ability to form hydrogen bonds with the aqueous solvent[1].
-
Benzene: As a highly lipophilic hydrocarbon ring, benzene lacks hydrogen bond acceptors. It exhibits a high logP and poor aqueous solvation. When diluted from a DMSO stock into an aqueous buffer, benzene-core derivatives face a high thermodynamic driving force to exit the aqueous phase, leading to rapid nucleation and precipitation[3].
-
Pyridine: The introduction of a single basic nitrogen atom provides a hydrogen bond acceptor and introduces a strong dipole moment. This modification significantly lowers the logP and improves water solvation compared to benzene, delaying the onset of precipitation in kinetic assays[3][4].
-
Pyrazine: Pyrazine incorporates two nitrogen atoms at para positions (1,4-diazine). This dual-nitrogen system further decreases the logP relative to pyridine by providing two distinct hydrogen bond acceptors[3]. Although the symmetrical unsubstituted pyrazine core (
point group) has a net-zero dipole moment, substitutions in drug-like building blocks disrupt this symmetry. This creates an electrostatic potential surface that strongly favors dipole-dipole interactions with water[5]. Consequently, pyrazines often exhibit superior kinetic solubility and maintain stable supersaturation for longer durations[3].
Comparative Data Analysis
To empirically demonstrate the impact of these building blocks, Table 1 compares the kinetic solubility and calculated lipophilicity (cLogP) of matched molecular pairs where the central aromatic ring is systematically varied. The data reflects trends observed in structural optimization campaigns, such as the development of NMDA receptor antagonists (e.g., MPX-004 and MPX-007) where replacing benzene with pyrazine drastically improved ADME properties[3].
Table 1: Comparative Kinetic Solubility and cLogP of Aromatic Building Blocks
| Core Scaffold | Heteroatoms | cLogP (Relative Trend) | Kinetic Solubility (PBS, pH 7.4) | Mechanistic Observation |
| Benzene | 0 | High (~4.0 - 5.0) | < 10 µM | Highly lipophilic; lacks H-bond acceptors; undergoes rapid precipitation. |
| Pyridine | 1 (N) | Medium (~3.0 - 4.0) | 20 - 50 µM | Single H-bond acceptor improves aqueous solvation and delays nucleation. |
| Pyrazine | 2 (N, N) | Low (~2.0 - 3.0) | > 100 µM | Dual H-bond acceptors drastically reduce logP and maintain stable supersaturation. |
| Methylpyrazine | 2 (N, N) | Low-Medium | > 100 µM | Methylation breaks symmetry and modulates the dipole moment, often improving both target potency and solubility. |
Note: Values are representative of matched molecular pairs evaluated in standard 1% DMSO/PBS kinetic solubility assays[3].
Experimental Methodology: High-Throughput Kinetic Solubility Assay
Nephelometry (laser light scattering) is the industry standard for high-throughput kinetic solubility determination[6][7]. When a compound exceeds its kinetic solubility limit, it forms insoluble particles that scatter light. The intensity of the scattered light is directly proportional to the particle concentration[7].
As an Application Scientist, I emphasize that this protocol must be a self-validating system. The inclusion of buffer-only controls is critical to establish a baseline, ensuring that light scattering is due to compound precipitation rather than solvent artifacts.
Step-by-Step Nephelometry Protocol:
-
Stock Preparation: Dissolve the test compound in 100% anhydrous DMSO to yield a 10 mM stock solution. Causality: Anhydrous DMSO prevents premature hydrolysis or water-induced aggregation within the stock vial[6][8].
-
Serial Dilution: In a 96-well V-bottom microtiter plate, prepare a 10-point, 2-fold serial dilution of the compound in DMSO[7].
-
Aqueous Transfer: Using an automated liquid handler, transfer 2 µL of each DMSO dilution into a clear-bottom 96-well assay plate[7].
-
Buffer Addition: Rapidly dispense 198 µL of Phosphate-Buffered Saline (PBS, pH 7.4) into each well. Causality: This achieves the desired final compound concentrations while maintaining a constant, low DMSO concentration of 1.0% v/v. Higher DMSO concentrations can act as a co-solvent and artificially inflate the apparent aqueous solubility[7][8].
-
Incubation: Shake the plate for 2 minutes at 500 rpm, then incubate at 37°C for 2 hours. Causality: Shaking eliminates microbubbles generated during the rapid dispense step, which can scatter laser light and cause false-positive readings. The 2-hour thermal incubation allows metastable supersaturated solutions to overcome the nucleation energy barrier and form detectable particles[6][8].
-
Nephelometric Measurement: Scan the well plate using a laser nephelometer (e.g., Nephelostar Plus). Record the light scattering intensity for each well[7][8].
-
Data Analysis: Plot the scattered light intensity against the final compound concentration to generate a "kick-off" curve. The kinetic solubility is defined as the highest concentration at which the light scattering does not significantly exceed the baseline of the buffer-only control[7][8].
Workflow Visualization
High-throughput kinetic solubility assay workflow using laser nephelometry.
References
-
AxisPharm . "Kinetic Solubility Assays Protocol." [Link]
-
Kerns, E. H., et al. "In vitro solubility assays in drug discovery." Current Drug Metabolism (2008).[Link]
-
Bio-protocol . "Determination of Kinetic Solubility." (2018).[Link]
-
JRC Publications Repository . "Solubility Determination of Chemicals by Nephelometry."[Link]
-
Soualmia et al. "QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives..." Semantic Scholar (2021).[Link]
-
MDPI . "Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement..."[Link]
-
PLOS One . "MPX-004 and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit." (2016).[Link]
Sources
- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 3. MPX-004 and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Precision Tuning of Covalent Warheads: A Benchmarking Guide for Heteroaryl Chloroacetamides
Topic: Benchmarking alkylation efficiency of heteroaryl chloroacetamides Content Type: Publish Comparison Guide
Executive Summary
In the design of Targeted Covalent Inhibitors (TCIs) and PROTACs, the chloroacetamide warhead remains a cornerstone for targeting cysteine residues. However, its intrinsic reactivity often borders on promiscuity, leading to off-target toxicity. This guide benchmarks the alkylation efficiency of
Mechanistic Grounding: The Electronic Tuner
To benchmark efficiency, one must first understand the lever being pulled. The alkylation of cysteine by chloroacetamides proceeds via an
In
-
Electron-Deficient Rings (e.g., Pyridine, Pyrimidine): exert a strong electron-withdrawing effect (inductive and mesomeric). This decreases the electron density on the amide nitrogen, which in turn pulls density from the
, increasing electrophilicity and reaction rate. -
Electron-Rich Rings (e.g., Thiazole, Furan): donate electron density, stabilizing the amide and decreasing electrophilicity .
Key Insight: Unlike acrylamides, which rely on Michael addition, chloroacetamides are less sensitive to steric reversible binding (
Standardized Benchmarking Protocol: The GSH Surrogate Assay
Self-Validating Methodology
To objectively compare alkylation efficiency, we utilize a Glutathione (GSH) Half-Life Assay .[1] GSH serves as a biologically relevant cysteine surrogate. This protocol is designed to be self-validating by including a reference standard (Iodoacetamide or
Experimental Workflow
Reagents:
-
Test Compounds: 10 mM stock in DMSO.
-
Nucleophile: L-Glutathione (reduced), 20 mM in PBS (pH 7.4).
-
Internal Standard: Indoprofen or similar non-reactive standard for LC-MS normalization.
Step-by-Step Protocol:
-
Preparation: Dilute Test Compound to 50 µM in PBS (pH 7.4) containing 10% DMSO (to ensure solubility).
-
Initiation: Add GSH to a final concentration of 5 mM (100-fold excess). This ensures pseudo-first-order kinetics .
-
Incubation: Incubate at 37°C with constant agitation.
-
Sampling: Aliquot samples at
min. -
Quenching: Immediately quench aliquots with 1% Formic Acid/Acetonitrile to stop the reaction.
-
Quantification: Analyze via LC-MS/MS, monitoring the disappearance of the parent mass
.
Data Analysis Logic
Since GSH is in excess, the reaction follows pseudo-first-order kinetics:
Visualizing the Workflow
The following diagram illustrates the critical path from compound selection to kinetic validation.
Figure 1: End-to-end workflow for determining intrinsic reactivity (
Comparative Performance Matrix
The following data synthesizes experimental trends observed in covalent fragment screening (London et al., 2014; Jablonkai, 2003).
Benchmark Standard:
| Heteroaryl Scaffold | Electronic Effect | Relative Reactivity | GSH | Application Context |
| 4-Pyridyl | Strong E-Withdrawing | High (Fast) | < 15 min | Low Potency Targets: Use when cysteine is less accessible or reversible binding affinity is low. Risk of off-target toxicity.[2] |
| 2-Pyrimidinyl | Moderate E-Withdrawing | High-Medium | 30 - 60 min | Fragment Screening: Good balance for initial hit finding; often too reactive for late-stage leads. |
| Phenyl (Ref) | Neutral | Standard | ~120 min | General Purpose: The baseline for "drug-like" covalent inhibitors. |
| 3-Thienyl | Weak E-Donating | Medium-Low | 180 - 240 min | High Affinity Ligands: Use when the non-covalent scaffold binds tightly ( |
| 1,3-Thiazol-2-yl | E-Donating | Low (Slow) | > 300 min | Selective Probes: Highly specific; requires precise geometry for reaction. Ideal for minimizing immunogenicity. |
Technical Note: Reactivity generally correlates with the
of the conjugate acid of the leaving group or the amine component. Lowerof the heteroaryl amine precursor Higher Reactivity of the chloroacetamide.
Strategic Selection: The Reactivity Decision Tree
How do you choose the right heteroaryl warhead? Use this logic flow based on your target's biology.
Figure 2: Decision matrix for selecting heteroaryl warheads based on target environment and ligand affinity.
References
-
London, N., et al. (2014). "Covalent Docking of Large Libraries for the Discovery of Chemical Probes." Nature Chemical Biology. Link (Establishes the foundational library of chloroacetamide fragments and their reactivity profiles).
-
Jablonkai, I. (2003).[3] "Alkylating reactivity and herbicidal activity of chloroacetamides." Pest Management Science. Link (Provides kinetic data correlating structure to alkylation rates).
-
Hermann, M. R., et al. (2021).[4] "Covalent inhibitor reactivity prediction by the electrophilicity index—in and out of scope." Journal of Computer-Aided Molecular Design. Link (Computational benchmarking of chloroacetamides vs. acrylamides).
-
Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society.[5] Link (Demonstrates the utility of tuning chloroacetamide reactivity in fragment-based drug discovery).
Sources
- 1. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Refining covalent warhead reactivity: A new look at GSH reactivity assays - X-Chem [x-chemrx.com]
- 3. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Covalent inhibitor reactivity prediction by the electrophilicity index-in and out of scope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Practical Fragments: Characterizing and screening commercially available irreversible covalent fragments [practicalfragments.blogspot.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
